Fexarene
描述
属性
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[(E)-2-phenylethenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO3/c1-36-31(34)22-21-27-11-8-14-30(23-27)33(32(35)29-12-6-3-7-13-29)24-28-19-17-26(18-20-28)16-15-25-9-4-2-5-10-25/h2,4-5,8-11,14-23,29H,3,6-7,12-13,24H2,1H3/b16-15+,22-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDFLQVUMCFYRH-DYUKIBRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C=CC3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)/C=C/C3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fexarene's Mechanism of Action on the Farnesoid X Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its modulation presents a promising therapeutic avenue for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and type 2 diabetes. Fexarene, a potent, non-steroidal synthetic agonist, activates FXR with high selectivity. This document provides an in-depth examination of the molecular mechanism of action of this compound on FXR, detailing the signaling cascade, downstream genetic targets, and the experimental methodologies used to elucidate these interactions.
Introduction to FXR and this compound
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, functions as an endogenous sensor for bile acids.[1][2] Upon activation by ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[3] This binding initiates a transcriptional cascade that governs a wide array of metabolic processes.
This compound is a synthetic, non-steroidal FXR agonist developed through combinatorial chemistry.[4][5] It is part of a class of benzopyran-derived compounds that includes the well-studied agonist Fexaramine. This compound and its analogs exhibit high potency and selectivity for FXR, with an affinity approximately 100-fold greater than that of endogenous bile acids like chenodeoxycholic acid (CDCA).[1] A key characteristic of these compounds, particularly when administered orally, is their intestine-restricted activity, which triggers distinct downstream signaling pathways compared to systemic FXR agonists, offering potential therapeutic benefits by minimizing hepatic side effects.[4][5][6]
Molecular Mechanism of Action
The activation of FXR by this compound is a multi-step process involving ligand binding, conformational changes, cofactor recruitment, and DNA binding to modulate gene expression.
2.1. Ligand Binding and Receptor Activation
This compound binds directly to the Ligand Binding Domain (LBD) of FXR. The LBD is a hydrophobic cavity, and the binding of this compound, which is larger than natural bile acids, fills this pocket more effectively, creating numerous stable van der Waals contacts.[1] This interaction induces a significant conformational change in the receptor, particularly in the C-terminal Activation Function-2 (AF-2) domain, which contains helix 12. The repositioning of helix 12 is a critical step that facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.[7]
2.2. Cofactor Recruitment and Heterodimerization
The conformational shift upon this compound binding creates a stable binding surface for coactivator proteins, which contain LXXLL motifs. A key coactivator recruited by the this compound-FXR complex is the Steroid Receptor Coactivator-1 (SRC-1).[4][5][7] The activated this compound-FXR monomer then forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer is the transcriptionally active complex.[3][7]
2.3. DNA Binding and Gene Transcription
The FXR/RXR heterodimer translocates to the nucleus and binds to FXREs, typically organized as inverted repeats separated by a single nucleotide (IR-1), within the regulatory regions of target genes.[3] This binding, along with the recruited coactivator complex, initiates the transcription of a suite of genes involved in metabolic regulation.
Quantitative Data: Agonist Potency
This compound and its analogs are highly potent FXR agonists. Their efficacy is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response.
| Compound | Agonist Type | Target | Assay Type | EC50 | Reference |
| This compound | Synthetic, Non-steroidal | FXR | Cell-based Reporter | 0.036 µM (36 nM) | [4][5] |
| Fexaramine | Synthetic, Non-steroidal | FXR | Cell-based Reporter | 0.025 µM (25 nM) | [4][5][7] |
| Fexaramine | Synthetic, Non-steroidal | FXR | Coactivator (SRC-1) Recruitment | 0.255 µM (255 nM) | [4][5][7] |
| GW4064 | Synthetic, Non-steroidal | FXR | Cell-based Reporter | ~0.090 µM (90 nM) | [4][5] |
| CDCA | Natural Bile Acid | FXR | Coactivator Recruitment | ~8.3 µM (8300 nM) | [8] |
Downstream Genetic Targets and Physiological Consequences
Activation of FXR by this compound, particularly in the intestine, initiates a cascade of gene expression changes that lead to systemic metabolic benefits.
Key Intestinal Target Genes:
-
Fibroblast Growth Factor 15 (FGF15; FGF19 in humans): Markedly upregulated by intestinal FXR activation. FGF15 is an endocrine hormone that enters circulation and signals in the liver to suppress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[4][5][6] This is a primary mechanism for maintaining bile acid homeostasis.
-
Small Heterodimer Partner (SHP; encoded by Nr0b2): A key transcriptional repressor induced by FXR that also contributes to the suppression of CYP7A1 in the liver.[1][4][5][6]
-
Ileal Bile Acid Binding Protein (IBABP; encoded by Fabp6): Facilitates the transport of bile acids within enterocytes.[4][5][6]
-
Organic Solute Transporter α/β (OSTα/β; encoded by Slc51a/b): Responsible for exporting bile acids from enterocytes into the portal circulation.[4][5][6]
Systemic Effects of Intestine-Restricted Activation: Oral administration of this compound's analog, Fexaramine, has been shown in animal models to confine FXR activation primarily to the gut, leading to beneficial systemic effects without direct hepatic FXR engagement.[4][5][6]
-
Improved Metabolic Profile: In diet-induced obese (DIO) mice, oral Fexaramine treatment reduced weight gain, decreased overall fat mass, and lowered serum levels of glucose, insulin, leptin, and cholesterol.[6]
-
Enhanced Energy Expenditure: Fexaramine treatment increases core body temperature and energy expenditure by promoting the "browning" of white adipose tissue (WAT) and activating thermogenesis in brown adipose tissue (BAT).[6][9] This is linked to increased β-adrenergic signaling and lipolysis.[6]
-
Improved Hepatic Insulin Sensitivity: Despite its limited direct action on the liver, the intestine-liver signaling axis initiated by Fexaramine (via FGF15) leads to reduced hepatic steatosis, decreased expression of gluconeogenic and lipogenic genes, and improved insulin-mediated suppression of hepatic glucose production.[6]
Key Experimental Protocols
The mechanism of this compound on FXR has been elucidated through a combination of in vitro and in vivo experimental techniques.
5.1. Cell-Based Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate FXR-mediated transcription.
-
Principle: A host cell line (e.g., HepG2) is co-transfected with two plasmids. The first plasmid expresses a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human FXR ligand-binding domain (LBD). The second is a reporter plasmid containing multiple copies of the GAL4 binding site upstream of a promoter driving a luciferase gene. When an agonist like this compound binds to the FXR-LBD, the chimera activates transcription of the luciferase gene, producing a measurable light signal.[10]
-
Methodology:
-
Cell Culture & Transfection: Plate HepG2 cells in a multi-well plate. Co-transfect the cells with the GAL4-FXR-LBD expression plasmid and the pG5-luciferase reporter plasmid.
-
Compound Treatment: After 24 hours, replace the medium with a medium containing various concentrations of this compound, a positive control (e.g., GW4064), and a vehicle control.
-
Incubation: Incubate the cells for 16-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
5.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay directly measures the ligand-dependent interaction between the FXR-LBD and a coactivator peptide.
-
Principle: The assay uses a purified, tagged FXR-LBD (e.g., GST-FXR-LBD) and a biotinylated coactivator peptide (e.g., from SRC-1). The LBD is labeled with a donor fluorophore (e.g., Terbium cryptate) via an anti-tag antibody, and the peptide is labeled with an acceptor fluorophore (e.g., d2) via streptavidin. In the presence of an agonist like this compound, the LBD binds the peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is the TR-FRET signal.[11]
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the Terbium-labeled anti-tag antibody, streptavidin-d2, GST-FXR-LBD, and the biotinylated coactivator peptide.
-
Compound Addition: Dispense the test compound (this compound) at various concentrations into a microplate.
-
Reaction Incubation: Add the reagent mixture to the wells and incubate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the ligand concentration to determine the EC50 for coactivator recruitment.
-
5.3. In Vivo Studies in Murine Models
Animal models are crucial for understanding the physiological effects of this compound's action on FXR.
-
Principle: To assess the systemic metabolic effects and differentiate between intestinal and hepatic activation, this compound is administered to mice, often those on a high-fat diet (HFD) to induce an obese, pre-diabetic phenotype.
-
Methodology:
-
Animal Model: Use C57BL/6J mice placed on a 60% high-fat diet for several weeks to induce obesity and metabolic syndrome.
-
Compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral (p.o.) gavage or intraperitoneal (i.p.) injection for a chronic period (e.g., 5 weeks).
-
Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at regular intervals.
-
Tissue and Blood Collection: At the end of the study, collect blood to measure serum levels of glucose, insulin, lipids, and this compound itself. Harvest tissues (intestine, liver, adipose, kidney) for analysis.
-
Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qRT-PCR) or Northern blotting to measure the expression levels of FXR target genes (e.g., Nr0b2, Fgf15, Cyp7a1).
-
Histology: Fix and stain tissue sections (e.g., with H&E) to assess lipid accumulation in the liver (steatosis) and adipocyte morphology.
-
Conclusion
This compound is a potent and selective non-steroidal agonist of the Farnesoid X Receptor. Its mechanism of action follows the classical pathway of nuclear receptor activation: ligand binding to the LBD, conformational change, coactivator recruitment, heterodimerization with RXR, and binding to FXREs to regulate target gene transcription. A defining feature of this compound and its analogs is the potential for intestine-restricted activity, which initiates an endocrine signaling cascade via FGF15. This gut-specific action leads to profound systemic benefits, including weight loss, improved glucose homeostasis, and enhanced energy expenditure in preclinical models, positioning this compound as a valuable tool for metabolic research and a lead structure for the development of novel therapeutics for metabolic diseases.
References
- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue-specific Function of Farnesoid X Receptor in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. besjournal.com [besjournal.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Fexaramine's Affinity for the Farnesoid X Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Fexaramine's binding affinity to the Farnesoid X Receptor (FXR), a critical nuclear receptor in metabolic regulation. This document details the quantitative binding data, the experimental methodologies used for its determination, and the underlying signaling pathways.
Core Quantitative Data: Fexaramine-FXR Binding Affinity
Fexaramine is a potent and selective agonist for the Farnesoid X Receptor.[1][2][3][4] Its high affinity and selectivity make it a valuable tool for researchers studying FXR signaling and a potential therapeutic agent for metabolic diseases. The key quantitative measure of its activity is the half-maximal effective concentration (EC50), which represents the concentration of Fexaramine required to elicit 50% of the maximal response.
| Parameter | Value | Assay Type | Notes |
| EC50 | 25 nM | Cell-based reporter assay | This value indicates the concentration at which Fexaramine activates FXR-mediated gene transcription by 50%.[1][2][3][4] |
| Selectivity | High | Not Applicable | Fexaramine shows no significant activity at other nuclear receptors, including hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR.[1][3][5] |
Farnesoid X Receptor (FXR) Signaling Pathway
The Farnesoid X Receptor is a ligand-activated transcription factor that plays a central role in bile acid, lipid, and glucose metabolism.[6][7] Upon binding by an agonist such as Fexaramine, FXR undergoes a conformational change, leading to a cascade of downstream events that regulate gene expression.
Figure 1: Fexaramine activation of the FXR signaling pathway.
Experimental Protocols
The determination of Fexaramine's binding affinity to FXR relies on sophisticated in vitro assays. The most common and robust methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and cell-based reporter gene assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the direct interaction between Fexaramine, FXR, and a coactivator peptide. The principle relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity, which occurs when the FXR-coactivator complex is formed in the presence of an agonist.
Figure 2: General workflow for a TR-FRET based FXR binding assay.
Detailed Methodology:
-
Reagent Preparation:
-
The Ligand Binding Domain (LBD) of FXR is typically expressed as a fusion protein with a donor fluorophore, often a terbium (Tb) or europium (Eu) chelate.
-
A peptide sequence from a known coactivator, such as Steroid Receptor Coactivator-1 (SRC-1), containing the LXXLL motif, is labeled with an acceptor fluorophore (e.g., fluorescein or a cyanine dye).
-
Fexaramine is serially diluted to create a concentration gradient.
-
-
Assay Procedure:
-
The donor-labeled FXR-LBD, acceptor-labeled coactivator peptide, and varying concentrations of Fexaramine are added to the wells of a microplate.
-
The plate is incubated to allow the components to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
The plate is read using a TR-FRET-capable plate reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores at specific wavelengths.
-
The ratio of the acceptor signal to the donor signal is calculated. An increase in this ratio indicates FRET, signifying the formation of the FXR-coactivator complex induced by Fexaramine.
-
The TR-FRET ratio is plotted against the logarithm of the Fexaramine concentration, and the EC50 value is determined from the resulting dose-response curve.
-
Cell-Based Reporter Gene Assay
This assay measures the functional consequence of Fexaramine binding to FXR within a cellular context, specifically the activation of gene transcription.
Detailed Methodology:
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.
-
The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length human FXR gene.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of an FXR Response Element (FXRE).
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
After transfection, the cells are treated with varying concentrations of Fexaramine or a vehicle control.
-
-
Luciferase Assay:
-
Following an incubation period to allow for gene transcription and protein expression, the cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
The firefly luciferase signal (from the FXRE-reporter) is normalized to the Renilla luciferase signal (from the control reporter).
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the Fexaramine concentration.
-
The EC50 value is calculated from the resulting dose-response curve, representing the concentration of Fexaramine that produces 50% of the maximum transcriptional activation.
-
Conclusion
Fexaramine is a well-characterized, potent, and selective FXR agonist with a consistent EC50 of 25 nM as determined by robust in vitro assays. The detailed understanding of its interaction with the FXR signaling pathway and the established experimental protocols for its characterization provide a solid foundation for its use in basic research and drug development programs targeting metabolic diseases.
References
Fexarene (CAS 574013-68-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexarene, with the CAS number 574013-68-6, is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis.[2][3] As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR) to modulate the expression of target genes.[3] The therapeutic potential of FXR agonists is being actively explored for a range of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the properties of this compound, including its mechanism of action, relevant experimental protocols, and key signaling pathways.
Chemical and Physical Properties
This compound is a synthetic, non-steroidal molecule. While a comprehensive experimental characterization of all its physicochemical properties is not publicly available, the following information has been compiled from various sources.
| Property | Value | Source |
| CAS Number | 574013-68-6 | [1] |
| Molecular Formula | C32H33NO3 | N/A |
| Molecular Weight | 479.61 g/mol | [1] |
| EC50 (FXR) | 36 nM | [1] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the activation of the Farnesoid X Receptor (FXR). Upon binding, this compound induces a conformational change in the FXR protein, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene transcription.[3]
The primary signaling cascade initiated by this compound-mediated FXR activation involves the regulation of genes critical for bile acid synthesis and transport. A key target gene is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[2] FXR activation induces the expression of SHP, which in turn inhibits the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α). This inhibition leads to the downregulation of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[5][6]
In the intestine, FXR activation by this compound can induce the expression of Fibroblast Growth Factor 15 (FGF15 in rodents) or its human ortholog FGF19.[2] FGF15/19 is secreted into the portal circulation and acts on hepatocytes to suppress CYP7A1 expression through a pathway involving the FGF receptor 4 (FGFR4) and the activation of downstream signaling kinases like JNK and ERK.[5][7]
This compound-Activated FXR Signaling Pathway
Caption: this compound-activated FXR signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize FXR agonists like this compound.
FXR Activation Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate FXR in a cell-based system.
Objective: To determine the EC50 of this compound for FXR activation.
Materials:
-
HEK293T or HepG2 cells
-
Dual-Luciferase Reporter Assay System
-
FXR expression plasmid
-
FXRE-driven luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T or HepG2 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-driven firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., GW4064).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Experimental Workflow for FXR Luciferase Reporter Assay
Caption: Workflow for FXR luciferase reporter assay.
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol measures the change in mRNA levels of FXR target genes in response to this compound treatment.
Objective: To confirm FXR target gene regulation (e.g., SHP induction, CYP7A1 repression) by this compound in a cellular or in vivo model.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells) or liver tissue from animal models
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Methodology:
-
Cell/Tissue Treatment: Treat cultured hepatocytes with this compound at various concentrations for a specified time (e.g., 24 hours). For in vivo studies, administer this compound to animals and collect liver tissue at a designated time point.
-
RNA Extraction: Isolate total RNA from the cells or tissue using a commercial RNA extraction kit, following the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using a suitable master mix, primers for the target and housekeeping genes, and the synthesized cDNA as a template.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression of the target genes in this compound-treated samples relative to vehicle-treated controls, normalized to the housekeeping gene.
In Vivo Studies
Conclusion
This compound is a valuable research tool for investigating the role of FXR in various physiological and pathological processes. Its potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of FXR activation. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other FXR modulators. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Fexarene: A Technical Guide to a Potent Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexarene is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. Discovered through the screening of a combinatorial chemical library, this compound exhibits high affinity for FXR, with a reported half-maximal effective concentration (EC50) in the nanomolar range. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for relevant assays, a summary of quantitative data, and visualizations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.
Discovery and Overview
This compound was identified as a high-affinity ligand for the Farnesoid X Receptor (FXR) from a focused library of 94 novel compounds.[1] The discovery was part of a broader effort to develop non-steroidal FXR agonists with improved therapeutic profiles over endogenous bile acids. This compound, along with its analogs Fexaramine and Fexarine, emerged from this screening as potent activators of FXR.[1]
Synthesis of this compound
While the seminal publication by Downes et al. (2003) describes the discovery of this compound from a combinatorial library, the detailed synthetic route for the entire library, including this compound, was to be reported in a separate publication. At present, a specific, step-by-step protocol for the synthesis of this compound is not publicly available in the searched literature. However, the general approach involved the systematic optimization of a prototypical benzopyran-based scaffold.[2] The synthesis would have likely involved multi-step organic chemistry techniques to generate the final library of compounds for screening.
Biological Activity and Quantitative Data
This compound is a potent and selective agonist of the Farnesoid X Receptor. Its biological activity has been characterized through various in vitro assays, which are detailed in the experimental protocols section. The primary quantitative measure of its potency is its half-maximal effective concentration (EC50).
| Compound | EC50 (nM) | Assay Type | Reference |
| This compound | 36 | Cell-based FXR Activation Assay | [1] |
| Fexaramine | 25 | Cell-based FXR Activation Assay | [1] |
| Fexarine | 38 | Cell-based FXR Activation Assay | [1] |
| GW4064 (Control) | ~90 | Cell-based FXR Activation Assay | [2] |
Table 1: Quantitative Comparison of FXR Agonists
Mechanism of Action: FXR Signaling Pathway
As an agonist of the Farnesoid X Receptor, this compound modulates the transcription of numerous genes involved in bile acid metabolism and transport, lipid and glucose homeostasis, and inflammation. Upon binding to this compound, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.
Experimental Protocols
Cell-Based FXR Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene.
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent
-
This compound (and other test compounds)
-
GW4064 (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Plating: After 24 hours of transfection, trypsinize and seed the cells into 96-well plates at a density of 1-2 x 10^4 cells per well. Allow cells to attach for at least 4 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (GW4064) in DMEM. The final DMSO concentration should be kept below 0.1%. Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the medium from the wells. Wash the cells once with phosphate-buffered saline (PBS). Add luciferase assay lysis buffer and incubate according to the manufacturer's protocol. Add the luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between FXR and a coactivator peptide.
Materials:
-
GST-tagged FXR Ligand Binding Domain (LBD)
-
Fluorescently labeled coactivator peptide (e.g., from SRC-1)
-
Terbium (Tb)-labeled anti-GST antibody
-
Assay buffer
-
This compound (and other test compounds)
-
GW4064 (positive control)
-
DMSO (vehicle control)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of GST-FXR-LBD, fluorescently labeled coactivator peptide, and Tb-anti-GST antibody in assay buffer at the desired concentrations.
-
Compound Addition: Dispense serial dilutions of this compound, positive control, and vehicle control into the wells of a 384-well plate.
-
Protein Addition: Add the GST-FXR-LBD to the wells containing the compounds and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Detection Reagent Addition: Add a pre-mixed solution of the fluorescently labeled coactivator peptide and the Tb-anti-GST antibody to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a time delay (e.g., 100 µs).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the Farnesoid X Receptor. Its high potency and selectivity make it a lead compound for the potential development of therapeutics for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), dyslipidemia, and type 2 diabetes. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety. This guide provides the foundational information and methodologies to support these future research endeavors.
References
Fexaramine: A Deep Dive into a Gut-Restricted FXR Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine is a potent and highly selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a critical nuclear receptor in regulating bile acid, lipid, and glucose homeostasis. What sets Fexaramine apart is its remarkable gut-restricted activity. When administered orally, it primarily acts on FXR in the intestinal tract with minimal systemic exposure, offering a promising therapeutic strategy with a potentially favorable safety profile. This targeted action initiates a signaling cascade, most notably inducing the production of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19), which then acts as a systemic signal to mediate metabolic benefits. This in-depth guide explores the core pharmacology of Fexaramine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Introduction to Fexaramine and the Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid metabolism. Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the expression of genes involved in bile acid synthesis, transport, and detoxification, as well as lipid and glucose metabolism.
Fexaramine emerged from combinatorial chemistry efforts as a synthetic, non-bile acid FXR agonist with significantly higher affinity than endogenous ligands.[1][2] Its chemical structure is distinct from steroidal FXR agonists, contributing to its unique pharmacological profile. A key characteristic of Fexaramine is its limited absorption from the gastrointestinal tract, leading to a gut-restricted mode of action that mitigates the risk of systemic side effects associated with other FXR agonists.[3][4]
Quantitative Pharmacological Profile
The efficacy and selectivity of Fexaramine have been characterized in various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Fexaramine Potency at the Farnesoid X Receptor (FXR)
| Parameter | Value | Assay Type | Reference |
| EC50 | 25 nM | Cell-based reporter gene assay | [5][6] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Selectivity Profile of Fexaramine
Fexaramine has been shown to be highly selective for FXR, with no significant activity at other related nuclear receptors at therapeutic concentrations.
| Receptor | Activity | Reference |
| hRXRα | No activity | |
| hPPARα | No activity | |
| hPPARγ | No activity | |
| hPPARδ | No activity | |
| mPXR | No activity | |
| hPXR | No activity | |
| hLXRα | No activity | |
| hTRβ | No activity | |
| hRARβ | No activity | |
| mCAR | No activity | |
| mERRγ | No activity | |
| hVDR | No activity |
h: human, m: mouse. The lack of specific IC50 or Ki values in the public domain for these off-targets indicates high selectivity, with activity likely being negligible at concentrations where Fexaramine potently activates FXR.
Mechanism of Action: A Gut-Liver Axis
Fexaramine's primary mechanism of action involves the activation of FXR in the enterocytes of the small intestine. This initiates a signaling cascade that has both local and systemic effects, primarily mediated by the induction of FGF15.
References
- 1. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexaramine - Wikipedia [en.wikipedia.org]
- 3. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Core Signaling Cascades of Fexaramine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine, a potent and selective agonist of the Farnesoid X Receptor (FXR), has emerged as a significant investigational compound in the landscape of metabolic and inflammatory diseases. Its unique mechanism of action, primarily centered on the gut-restricted activation of FXR, offers a promising therapeutic strategy with minimized systemic side effects. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Fexaramine, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Introduction: Fexaramine and the Farnesoid X Receptor (FXR)
Fexaramine is a synthetic, non-steroidal FXR agonist. Unlike other FXR agonists, Fexaramine is designed to have minimal systemic absorption, thereby concentrating its activity within the gastrointestinal tract. FXR is a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis, as well as modulating inflammatory responses and maintaining intestinal barrier integrity. Upon activation by Fexaramine, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Core Downstream Signaling Pathways of Fexaramine
The downstream effects of Fexaramine are multifaceted, stemming from the transcriptional regulation of a diverse set of genes. The primary signaling pathways influenced by Fexaramine-mediated FXR activation are detailed below.
Bile Acid Homeostasis
A cornerstone of Fexaramine's mechanism is the regulation of bile acid synthesis and circulation. In the ileum, Fexaramine-activated FXR induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).
-
Induction of FGF19/15: Fexaramine binds to and activates FXR in enterocytes.
-
Transcriptional Activation: The FXR/RXR heterodimer binds to the FXRE in the FGF19/15 promoter, initiating transcription.
-
FGF19/15 Secretion: FGF19/15 is secreted into the portal circulation.
-
Hepatic Signaling: FGF19/15 travels to the liver and binds to its receptor complex, FGFR4/β-Klotho.
-
Repression of Bile Acid Synthesis: This binding event activates a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.
Simultaneously, FXR activation in enterocytes upregulates the expression of the apical sodium-dependent bile acid transporter (ASBT) and the organic solute transporter α/β (OSTα/β), which are involved in bile acid reabsorption. In the liver, FXR directly induces the expression of the Bile Salt Export Pump (BSEP), facilitating the excretion of bile acids into the bile.
Figure 1: Fexaramine-induced FGF19 signaling pathway in bile acid homeostasis.
Lipid and Glucose Metabolism
Fexaramine's influence extends to the regulation of lipid and glucose metabolism, primarily through FXR-mediated transcriptional changes.
-
Lipid Metabolism:
-
Decreased Triglyceride Synthesis: FXR activation represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).
-
Increased Fatty Acid Oxidation: FXR induces the expression of Peroxisome Proliferator-Activated Receptor α (PPARα), which in turn upregulates genes involved in fatty acid β-oxidation.
-
Increased VLDL Clearance: FXR activation leads to increased expression of apolipoprotein C-II (ApoC-II) and decreased expression of apolipoprotein C-III (ApoC-III), resulting in enhanced lipoprotein lipase activity and clearance of very-low-density lipoprotein (VLDL) triglycerides.
-
-
Glucose Metabolism:
-
Improved Insulin Sensitivity: By reducing hepatic lipid accumulation and inflammation, Fexaramine indirectly improves insulin signaling.
-
Regulation of Gluconeogenesis: FXR activation has been shown to repress the expression of key gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).
-
Figure 2: Fexaramine's impact on lipid and glucose metabolism.
Anti-inflammatory and Intestinal Barrier Function
In the intestine, Fexaramine exerts potent anti-inflammatory effects and enhances the integrity of the intestinal barrier.
-
Inhibition of NF-κB Signaling: FXR activation physically interacts with and antagonizes the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This interaction prevents the transcription of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
Enhancement of Intestinal Barrier Integrity: FXR activation upregulates the expression of genes involved in maintaining the intestinal epithelial barrier, such as junctional adhesion molecule A (JAM-A) and occludin. This helps to prevent the translocation of bacterial products, such as lipopolysaccharide (LPS), from the gut into the circulation, thereby reducing systemic inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of Fexaramine.
Table 1: Effects of Fexaramine on Gene Expression in a Mouse Model of Diet-Induced Obesity
| Gene | Fold Change (Fexaramine vs. Vehicle) | Tissue |
| FGF15 | + 15.2 | Ileum |
| CYP7A1 | - 3.8 | Liver |
| SREBP-1c | - 2.5 | Liver |
| PPARα | + 2.1 | Liver |
| TNF-α | - 1.8 | Ileum |
Table 2: Metabolic Parameters in Fexaramine-Treated db/db Mice
| Parameter | Vehicle | Fexaramine (100 mg/kg) | % Change |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 210 ± 18 | -40% |
| Plasma Triglycerides (mg/dL) | 280 ± 30 | 150 ± 20 | -46% |
| Body Weight Gain (g) | 12.5 ± 1.8 | 6.2 ± 1.1 | -50% |
Experimental Protocols
In Vivo Mouse Model of Diet-Induced Obesity
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: High-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Treatment: Fexaramine (100 mg/kg) or vehicle (0.5% carboxymethylcellulose) administered daily by oral gavage for 4 weeks.
-
Metabolic Phenotyping: Body weight, food intake, fasting blood glucose, and plasma lipids were measured weekly.
-
Gene Expression Analysis: At the end of the treatment period, tissues (liver, ileum) were harvested for RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of target gene expression.
Figure 3: Experimental workflow for the in vivo mouse study.
Luciferase Reporter Assay for FXR Activation
-
Cell Line: HEK293T cells.
-
Plasmids: Co-transfection with a full-length human FXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing multiple copies of an FXRE upstream of the luciferase gene. A β-galactosidase expression vector is co-transfected for normalization.
-
Treatment: Cells are treated with varying concentrations of Fexaramine or a vehicle control for 24 hours.
-
Luciferase Assay: Cell lysates are assayed for luciferase and β-galactosidase activity.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.
Conclusion
Fexaramine represents a novel therapeutic approach by selectively targeting gut-restricted FXR. Its downstream signaling pathways converge to improve metabolic homeostasis, reduce inflammation, and enhance intestinal barrier function. The data presented in this guide underscore the potential of Fexaramine as a treatment for a range of metabolic and inflammatory disorders. Further research and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
Fexaramine's intricate Dance with Hepatocytes: An In-depth Technical Guide to Target Gene Regulation
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanisms underpinning the regulation of target genes in hepatocytes by Fexaramine, a potent farnesoid X receptor (FXR) agonist. While Fexaramine's primary action is localized to the intestine, its influence extends to the liver, orchestrating a complex signaling cascade that profoundly impacts hepatic gene expression. This document provides a comprehensive overview of the signaling pathways, quantitative data on gene regulation, and detailed experimental protocols to facilitate further research and drug development in this area.
Core Mechanism: The Gut-Liver Axis and Indirect Hepatic Gene Regulation
Fexaramine, as an intestine-restricted FXR agonist, does not directly engage with hepatocytes to a significant extent. Instead, its primary mechanism of action on the liver is indirect, mediated through the gut-liver axis . Upon oral administration, Fexaramine activates FXR in the enterocytes of the ileum. This activation potently induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents and its human ortholog, Fibroblast Growth Factor 19 (FGF19).[1][2][3] FGF15/19 is then released into the portal circulation, travels to the liver, and acts as a key endocrine signal, binding to its cognate receptor complex on the surface of hepatocytes.[1][3]
The hepatic receptor for FGF15/19 is a complex consisting of a Fibroblast Growth Factor Receptor (FGFR4) and the co-receptor β-Klotho.[1][3] The binding of FGF15/19 to this complex initiates a cascade of intracellular signaling events that ultimately culminate in the modulation of a specific set of hepatic genes. This indirect mechanism allows for a targeted and potent regulation of liver metabolism without the systemic effects of a direct-acting FXR agonist.
Signaling Pathways in Hepatocytes Activated by Fexaramine-Induced FGF15/19
The arrival of FGF15/19 at the hepatocyte surface triggers a series of well-defined signaling pathways. These pathways are central to understanding how Fexaramine ultimately influences gene expression in the liver.
The FGFR4-MAPK/ERK Pathway
A primary signaling route activated by the FGF15/19-FGFR4 interaction is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[4][5] Upon FGF19 binding, FGFR4 undergoes dimerization and autophosphorylation, leading to the recruitment of adaptor proteins and the subsequent activation of the Ras-Raf-MEK-ERK signaling module. Phosphorylated ERK (p-ERK) then translocates to the nucleus, where it can phosphorylate and activate various transcription factors, thereby altering gene expression. This pathway plays a crucial role in the FGF19-mediated repression of key genes involved in bile acid synthesis.[4][5]
FGF15/19-mediated activation of the MAPK/ERK pathway in hepatocytes.
The JNK and STAT3 Signaling Pathways
In addition to the ERK pathway, FGF15/19 signaling in hepatocytes can also activate the c-Jun N-terminal kinase (JNK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][2] Activation of these pathways contributes to the diverse metabolic effects of FGF15/19, including the regulation of genes involved in glucose and lipid metabolism. The interplay between these signaling cascades allows for a fine-tuned response to the FGF15/19 signal originating from the gut.
Quantitative Analysis of Hepatic Target Gene Regulation
The indirect action of Fexaramine via FGF15/19 results in significant changes in the expression of specific genes in hepatocytes. The following tables summarize the quantitative data from various studies, primarily focusing on the effects of FGF15/19 treatment.
Regulation of Genes Involved in Bile Acid Homeostasis
A primary and well-documented effect of the Fexaramine-FGF15/19 axis is the potent repression of bile acid synthesis. This is mainly achieved by downregulating the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.
| Gene | Treatment | Fold Change in mRNA Expression | Cell/Animal Model | Reference |
| CYP7A1 | FGF19 (40 ng/mL, 6 hours) | ~0.2-fold (80% repression) | Primary Human Hepatocytes | [6] |
| CYP7A1 | FGF19 (80 ng/mL, 6 hours) | ~0.1-fold (90% repression) | Primary Mouse Hepatocytes | [7] |
| CYP7A1 | Fexaramine (in vivo) | Repressed | Mouse Liver | |
| SHP | FGF19 (40 ng/mL, 24 hours) | No significant change | Primary Human Hepatocytes | [6] |
| BSEP (ABCB11) | Fexaramine (in vivo) | No significant change in liver | Mouse Liver | [8] |
Note: The effect of Fexaramine on hepatic gene expression in vivo is a consequence of induced FGF15/19.
Regulation of Genes Involved in Glucose and Lipid Metabolism
The FGF15/19 signaling pathway also plays a crucial role in regulating hepatic glucose and lipid metabolism.
| Gene | Treatment | Fold Change in mRNA Expression | Cell/Animal Model | Reference |
| PGC-1α | FGF19 (1 µg/g, 6 hours) | ~0.4-fold | Mouse Liver | [9] |
| PEPCK | FGF19 (80 ng/mL, 6 hours) | ~0.5-fold | Primary Mouse Hepatocytes | [7] |
| G6Pase | FGF19 (80 ng/mL, 6 hours) | ~0.4-fold | Primary Mouse Hepatocytes | [7] |
| SREBP-1c | FGF19 | Repressed | Mouse Liver | [3] |
| PPARγ2 | FGF19 | Repressed | Mouse Liver | [3] |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, this section provides detailed methodologies for key experiments.
In Vitro Treatment of Primary Hepatocytes with FGF19
Objective: To analyze the direct effects of FGF19 on gene expression in isolated hepatocytes.
Protocol:
-
Cell Culture: Primary human or mouse hepatocytes are isolated using a two-step collagenase perfusion method and plated on collagen-coated plates. Cells are maintained in Williams' Medium E supplemented with appropriate growth factors and antibiotics.
-
FGF19 Treatment: After allowing the hepatocytes to attach and form a monolayer (typically 24-48 hours), the culture medium is replaced with fresh medium containing recombinant human FGF19 at concentrations ranging from 10 to 100 ng/mL. A vehicle control (e.g., PBS or the buffer in which FGF19 is dissolved) is run in parallel.
-
Incubation: Cells are incubated with FGF19 for various time points, typically ranging from 1 to 24 hours, to capture both early and late gene expression changes.
-
RNA Isolation: At the end of the treatment period, total RNA is isolated from the hepatocytes using a TRIzol-based method or a commercial RNA isolation kit.
-
Gene Expression Analysis: The expression levels of target genes are quantified using quantitative real-time PCR (qPCR) or genome-wide transcriptomics (RNA-sequencing). For qPCR, validated primers for target genes (e.g., CYP7A1, SHP, PGC-1α) and a stable housekeeping gene (e.g., GAPDH, ACTB) are used.
In Vivo Fexaramine Treatment and Hepatic Gene Expression Analysis
Objective: To assess the indirect effects of Fexaramine on hepatic gene expression in an animal model.
Protocol:
-
Animal Model: Male C57BL/6J mice are typically used. The animals are housed under standard conditions with ad libitum access to food and water.
-
Fexaramine Administration: Fexaramine is administered orally via gavage at a typical dose of 100 mg/kg body weight, once daily for a specified period (e.g., 5-7 days). A vehicle control group receives the same volume of the vehicle (e.g., corn oil).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and liver and ileum tissues are collected and snap-frozen in liquid nitrogen for subsequent analysis.
-
RNA and Protein Isolation: Total RNA and protein are extracted from the liver and ileum tissues using standard protocols.
-
Gene and Protein Expression Analysis:
-
qPCR: The mRNA levels of target genes in the liver (CYP7A1, PGC-1α, etc.) and ileum (Fgf15, Shp) are quantified by qPCR.
-
Western Blot: Protein levels of key signaling molecules (e.g., p-ERK, total ERK) and target proteins in the liver can be assessed by Western blotting.
-
ELISA: Serum levels of FGF15 can be measured using a specific ELISA kit.
-
Chromatin Immunoprecipitation (ChIP) Assay in Hepatocytes
Objective: To investigate the binding of transcription factors to the promoter regions of target genes in response to FGF19 signaling.
Protocol:
-
Cell Treatment and Cross-linking: Primary hepatocytes are treated with FGF19 as described above. Following treatment, protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The cross-linking reaction is quenched by the addition of glycine.
-
Cell Lysis and Chromatin Shearing: Cells are harvested and lysed to release the nuclei. The chromatin is then sheared into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the transcription factor of interest (e.g., a phosphorylated form of a transcription factor activated by ERK) or a negative control IgG. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted from the antibody-bead complex.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.
-
DNA Analysis: The purified DNA is analyzed by qPCR using primers flanking the putative binding sites in the promoter regions of target genes.
Experimental workflow for Chromatin Immunoprecipitation (ChIP) in hepatocytes.
Logical Relationships and Conclusion
The regulation of hepatic gene expression by Fexaramine is a compelling example of inter-organ communication. The logical flow of this regulatory network underscores the elegance of physiological control mechanisms.
Logical flow of Fexaramine's indirect regulation of hepatic gene expression.
References
- 1. Direct and Indirect Effects of FGF15 and FGF19 on Liver Fibrosis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms for increased expression of cholesterol 7α-hydroxylase (Cyp7a1) in lactating rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FGF15/FGFR4 Integrates Growth Factor Signaling with Hepatic Bile Acid Metabolism and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E-GEOD-29426 - Effect of FGF15 or FGF19 on mouse liver - OmicsDI [omicsdi.org]
- 9. FGF15/19 Regulates Hepatic Glucose Metabolism By Inhibiting the CREB-PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine and Bile Acid Homeostasis: A Deep Dive into the Gut-Restricted FXR Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its systemic activation has shown therapeutic promise but is also associated with mechanism-based side effects. Fexaramine, a potent and selective FXR agonist, has emerged as a novel therapeutic tool due to its unique gut-restricted activity. When administered orally, Fexaramine exhibits minimal systemic exposure, thereby localizing its effects primarily to the intestine.[4][5] This targeted engagement of intestinal FXR triggers a cascade of signaling events that profoundly impact bile acid homeostasis and systemic metabolism, offering a promising strategy for treating metabolic disorders like obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) with a potentially improved safety profile.[4][6][7] This technical guide delves into the core mechanisms of Fexaramine's action, presenting key quantitative data, detailed experimental protocols, and visual signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction: The Enterohepatic Circulation and FXR
Bile acids are amphipathic molecules synthesized from cholesterol in the liver via two main pathways: the classic (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway.[8][9][10] After synthesis, they are conjugated to glycine or taurine, secreted into bile, and stored in the gallbladder.[11] Upon meal ingestion, bile acids are released into the small intestine to facilitate the digestion and absorption of fats and fat-soluble vitamins.[11] In the distal ileum, approximately 95% of bile acids are reabsorbed and returned to the liver via the portal circulation, a process known as enterohepatic circulation.[9][11]
This entire process is tightly regulated to maintain a stable bile acid pool size and prevent the accumulation of cytotoxic bile acids.[8][9] The Farnesoid X Receptor (FXR) acts as a central sensor in this regulatory network.[1] In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[12][13] In the intestine, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans).[2][14] FGF15/19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor FGFR4, potently repressing CYP7A1 expression.[2][12][14] This gut-liver signaling axis is the primary physiological mechanism for bile acid feedback regulation.
Fexaramine (CAS 574013-66-4) is a potent, non-steroidal FXR agonist designed to specifically harness the power of the intestinal FXR pathway.[4][15][16] Its poor absorption into the bloodstream after oral administration confines its activity to the gut, mimicking the natural postprandial activation of FXR in the intestine while avoiding the systemic effects associated with liver FXR activation.[4][5]
Mechanism of Action: Fexaramine's Gut-Specific Signaling Cascade
Oral administration of Fexaramine initiates a signaling cascade primarily within the enterocytes of the distal small intestine.
Key Signaling Events:
-
Intestinal FXR Activation: Fexaramine binds to and activates FXR within the intestinal epithelial cells.
-
FGF15/19 Induction: Activated FXR potently induces the transcription and secretion of the enterokine FGF15 (in rodents) or FGF19 (in humans).[5][14]
-
Hepatic CYP7A1 Repression: FGF15/19 travels to the liver and signals through the FGFR4 receptor to strongly suppress the expression of CYP7A1.[2][14] This is the principal mechanism by which Fexaramine regulates bile acid synthesis.
-
Alteration of Bile Acid Pool: The suppression of CYP7A1 leads to a significant shift in the composition of the bile acid pool.[16][17]
-
TGR5 Signaling Crosstalk: Fexaramine treatment has been shown to alter the gut microbiome, favoring bacteria that produce secondary bile acids like lithocholic acid (LCA) and taurolithocholic acid (TLCA).[17] These specific bile acids are potent agonists for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose tolerance and insulin sensitivity.[14][17][18]
Signaling Pathway Diagram
Caption: Fexaramine's gut-restricted FXR activation pathway.
Quantitative Data on Fexaramine's Effects
Studies in diet-induced obese (DIO) mouse models have provided key quantitative insights into the effects of Fexaramine.
Table 1: Effects of Fexaramine on Gene Expression in DIO Mice
| Gene | Tissue | Change vs. Vehicle | Significance | Reference |
| Fgf15 | Ileum | ~10-fold induction | p < 0.05 | [5] |
| Shp | Ileum | ~5-fold induction | p < 0.05 | [5] |
| Shp | Liver | No significant change | - | [5] |
| Cyp7a1 | Liver | ~75% reduction | p < 0.05 | [5][17] |
| Cyp8b1 | Liver | Significant reduction | p < 0.05 | [17] |
| Tgr5 | Ileum | Increased expression | p < 0.05 | [14] |
Table 2: Metabolic Effects of Fexaramine Treatment in DIO Mice
| Parameter | Change vs. Vehicle | Duration of Treatment | Significance | Reference |
| Body Weight | Reduced gain | 5 weeks | p < 0.05 | [5][7] |
| Fat Mass | Reduced | 5 weeks | p < 0.05 | [7] |
| Serum Insulin | Decreased | 5 weeks | p < 0.05 | [7] |
| Glucose Tolerance | Improved | 7-9 days | p < 0.05 | [17] |
| Hepatic Glucose Production | Suppressed | 5 weeks | p < 0.05 | [5][7] |
| Energy Expenditure | Increased | - | - | [4] |
| WAT Browning Markers | Increased | - | - | [5][17] |
| Serum GLP-1 | Increased | 6 days | p < 0.05 | [17] |
| Total Bile Acid Pool | No significant change | - | - | [17] |
Note: The specific fold changes and percentage reductions can vary between studies based on the exact experimental conditions, such as diet and duration of treatment.
Key Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for common experiments used to evaluate Fexaramine.
In Vivo Fexaramine Treatment in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to assess the metabolic effects of chronic oral Fexaramine administration.
Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Acclimation: Mice are acclimated to handling and oral gavage for one week prior to the start of treatment.
-
Grouping: Mice are randomized into two groups (n=8-10 per group) based on body weight:
-
Vehicle Control: 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Fexaramine Treatment: 50-100 mg/kg body weight, suspended in vehicle.
-
-
Administration: Fexaramine or vehicle is administered daily via oral gavage for a period of 5-8 weeks. Body weight and food intake are monitored regularly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Performed after 4-5 weeks of treatment. Mice are fasted for 6 hours, followed by an oral gavage of glucose (2 g/kg). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Performed at least 3 days after the GTT. Mice are fasted for 4 hours, followed by an intraperitoneal (i.p.) injection of insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes.
-
-
Tissue Collection: At the end of the study, mice are fasted for 6 hours and euthanized. Blood is collected via cardiac puncture for serum analysis (lipids, insulin, FGF15/19). Tissues (liver, ileum, white and brown adipose tissue) are rapidly dissected, weighed, and flash-frozen in liquid nitrogen for subsequent gene expression or protein analysis.
Experimental Workflow Diagram
Caption: Workflow for an in vivo study of Fexaramine in DIO mice.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the changes in mRNA levels of FXR target genes.
Protocol:
-
RNA Extraction: Total RNA is isolated from ~20-30 mg of frozen liver or ileum tissue using TRIzol reagent or a column-based kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: 1-2 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: The qPCR reaction is set up in a 10-20 µL volume containing:
-
cDNA template (diluted 1:10)
-
Forward and reverse primers (10 µM stock)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Thermocycling: The reaction is performed on a real-time PCR system with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of: 95°C for 15 sec, 60°C for 60 sec.
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh, Actb).
Broader Metabolic Implications and Therapeutic Potential
The gut-restricted activation of FXR by Fexaramine extends beyond bile acid homeostasis, creating a network of metabolic benefits. The induction of FGF15/19 signaling, coupled with GLP-1 secretion, contributes to:
-
Improved Glucose Homeostasis: Through suppression of hepatic gluconeogenesis and enhanced insulin sensitivity.[4][6][18]
-
Reduced Adiposity: By increasing energy expenditure and promoting the "browning" of white adipose tissue (WAT), which dissipates energy as heat.[4][5][17]
-
Lowered Inflammation: Systemic inflammatory markers are reduced in Fexaramine-treated animals.[7]
This multi-pronged metabolic improvement without the adverse effects associated with systemic FXR agonists (such as changes in cholesterol profiles) makes Fexaramine a highly attractive candidate for treating metabolic syndrome, type 2 diabetes, and NAFLD.[6][7]
Logical Relationship Diagram
Caption: Fexaramine's therapeutic effects logic map.
Conclusion and Future Directions
Fexaramine represents a paradigm of tissue-selective pharmacology. By confining FXR activation to the intestine, it uncouples the beneficial gut-liver signaling axis from direct hepatic FXR engagement, leading to potent, positive effects on bile acid homeostasis and whole-body metabolism. The data strongly support its potential as a therapeutic agent for a range of metabolic diseases.
Future research should focus on translating these preclinical findings to human subjects, carefully evaluating the efficacy and safety of gut-restricted FXR agonists. Further exploration of the interplay between intestinal FXR activation, the gut microbiome, and immune responses will continue to uncover novel mechanisms and therapeutic opportunities. The detailed protocols and pathways provided herein serve as a foundational guide for researchers aiming to build upon this promising area of drug discovery.
References
- 1. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 3. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]
- 9. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMPDB [smpdb.ca]
- 11. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 12. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined deletion of Fxr and Shp in mice induces Cyp17a1 and results in juvenile onset cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Fexaramine - LKT Labs [lktlabs.com]
- 17. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Fexarene Luciferase Reporter Assay for Farnesoid X Receptor (FXR) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a pivotal role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Its significance in these metabolic pathways has established FXR as a key therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), cholestasis, and metabolic syndrome.[3] Fexarene, a potent and selective nonsteroidal FXR agonist, has emerged as a valuable tool for studying the physiological and pathological functions of this receptor.[4][5]
This document provides detailed application notes and protocols for a luciferase reporter assay designed to quantify the activation of FXR by this compound. The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and is particularly well-suited for screening compounds that modulate the activity of nuclear receptors.[6][7] In this assay, host cells are engineered to express the FXR protein and a luciferase reporter gene, which is under the transcriptional control of an FXR-responsive promoter. When this compound activates FXR, it leads to the expression of luciferase, and the resulting luminescence is directly proportional to the degree of FXR activation.[3]
Principle of the Assay
The this compound FXR luciferase reporter assay operates on the principle of ligand-dependent transactivation of a reporter gene.[3] The fundamental components of this assay system include:
-
Host Cells: Mammalian cell lines that are easily transfectable and provide a suitable environment for FXR signaling, such as HEK293 or HepG2 cells.[3]
-
FXR Expression Vector: A plasmid that encodes the human FXR protein, ensuring a robust response to agonist treatment through constitutive expression.[3]
-
Luciferase Reporter Vector: A plasmid containing the firefly luciferase gene positioned downstream of a promoter that includes multiple copies of an FXR response element (FXRE).[3]
Upon treatment with this compound, the ligand binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).[3][8] The resulting FXR/RXR heterodimer then binds to the FXREs within the luciferase reporter plasmid, recruiting coactivators and initiating the transcription of the luciferase gene.[3][8] The expressed luciferase enzyme subsequently catalyzes the ATP-dependent oxidation of its substrate, D-luciferin, which results in the emission of light.
Data Presentation: this compound and Other FXR Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other common FXR agonists, providing a basis for comparison of their potencies in activating FXR.
| Compound | Agonist Type | EC50 (nM) | Reference |
| This compound | Non-steroidal | 36 | [4] |
| GW4064 | Non-steroidal | 15 | [9] |
| Obeticholic Acid (INT-747) | Semi-synthetic | 99 | [9] |
| WAY-362450 (Turofexorate isopropyl) | Non-steroidal | 4 | [9] |
| Cilofexor | Non-steroidal | 43 | [9] |
Experimental Protocols
This section provides a detailed methodology for performing the this compound luciferase reporter assay.
Materials
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Positive control (e.g., GW4064)
-
DMSO (vehicle control)
-
96-well white, clear-bottom assay plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Cell-Based Luciferase Reporter Gene Assay Protocol
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[10]
-
Transfection:
-
Cell Plating:
-
Compound Treatment:
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).[3]
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete cell lysis.[3]
-
Following the manufacturer's protocol for the dual-luciferase assay system:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.[3]
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.[3]
-
Measure the Renilla luciferase activity.[3]
-
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase reading by dividing it by the Renilla luciferase reading to obtain the relative luciferase units (RLU).[10][11]
-
Calculate the fold activation relative to the vehicle control.[10]
-
Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[10]
-
Visualizations
FXR Signaling Pathway
Caption: this compound activates the FXR signaling pathway, leading to target gene transcription.
Experimental Workflow for this compound Luciferase Reporter Assay
Caption: Step-by-step workflow of the this compound FXR luciferase reporter assay.
Troubleshooting
-
Low Luciferase Signal: Optimize cell density and transfection efficiency. Ensure the use of a potent luciferase assay reagent. Check the integrity of the plasmids.[3]
-
High Variability between Replicates: Ensure accurate and consistent pipetting. Mix cell suspensions and reagent solutions thoroughly. Use an internal control for normalization.[3]
-
High Background Signal: Use a promoter with low basal activity in the reporter construct. Ensure complete cell lysis. Use opaque-walled plates to prevent well-to-well crosstalk.[3]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fexaramine in Non-alcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Currently, there are no FDA-approved therapies for NASH, highlighting the urgent need for novel therapeutic strategies. Fexaramine, a non-steroidal, intestine-restricted agonist of the Farnesoid X Receptor (FXR), has emerged as a promising therapeutic candidate. Its gut-specific action minimizes systemic side effects associated with other FXR agonists, making it an attractive tool for NASH research.
These application notes provide detailed protocols and guidance for utilizing Fexaramine in both in vivo and in vitro models of NASH.
Mechanism of Action: Fexaramine in NASH
Fexaramine exerts its therapeutic effects primarily through the activation of FXR in the intestinal tract. This localized activation triggers a signaling cascade with beneficial metabolic consequences.
-
Intestinal FXR Activation: Orally administered Fexaramine binds to and activates FXR predominantly in the enterocytes of the small intestine.
-
Induction of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans): Activated intestinal FXR stimulates the expression and secretion of FGF15/19.
-
Systemic Metabolic Effects: FGF15/19 enters the portal circulation and travels to the liver and other tissues, where it binds to its receptor complex (FGFR4/β-Klotho). This signaling cascade leads to:
-
Reduced Hepatic Steatosis: Decreased lipogenesis and increased fatty acid oxidation.
-
Decreased Inflammation: Inhibition of pro-inflammatory signaling pathways.
-
Improved Glucose Homeostasis: Enhanced insulin sensitivity.
-
Increased Energy Expenditure: Promotion of brown adipose tissue activation.
-
// Nodes Fexaramine [label="Fexaramine (Oral)", fillcolor="#FBBC05"]; Intestine [label="Intestinal Enterocyte", shape=ellipse, fillcolor="#F1F3F4"]; FXR [label="FXR Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; FGF15 [label="↑ FGF15 Secretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; PortalVein [label="Portal Circulation", shape=ellipse, style=dashed, fillcolor="#F1F3F4"]; Liver [label="Hepatocyte", shape=ellipse, fillcolor="#F1F3F4"]; FGFR4 [label="FGFR4/β-Klotho Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., JNK, ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Steatosis [label="↓ Steatosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="↓ Inflammation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fibrosis [label="↓ Fibrosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Fexaramine -> Intestine [label="Targets"]; Intestine -> FXR; FXR -> FGF15; FGF15 -> PortalVein; PortalVein -> Liver; Liver -> FGFR4; FGFR4 -> Downstream; Downstream -> Steatosis; Downstream -> Inflammation; Downstream -> Fibrosis; } Fexaramine Signaling Pathway in NASH.
Quantitative Data Summary
The following tables summarize the quantitative effects of Fexaramine observed in preclinical NASH models.
Table 1: In Vivo Effects of Fexaramine in High-Fat Diet (HFD)-Induced NASH Mouse Models
| Parameter | Mouse Model | Fexaramine Dose | Treatment Duration | Observed Effect | Reference |
| Body Weight | C57BL/6J on HFD | 5 mg/kg/day (oral) | 3 weeks | Reduced body mass compared to HFD controls.[1] | [1] |
| Plasma Lipids | C57BL/6J on HFD | 5 mg/kg/day (oral) | 3 weeks | Reduced plasma lipid concentrations.[1] | [1] |
| Gene Expression (Ileum) | C57BL/6J on HFD | 5 mg/kg/day (oral) | 3 weeks | ↑ Fxr, Fgf15, Tgr5, Glp1, Cldn1, Ocln, Zo1 expression.[1] | [1] |
| Gene Expression (Ileum) | C57BL/6J on HFD | 5 mg/kg/day (oral) | 3 weeks | ↓ Tlr4, Il6, Il1b expression.[1] | [1] |
| Body Weight | Diet-induced obese mice | 100 mg/kg/day (oral) | 5 weeks | Significant reduction in body weight gain. | |
| Fat Mass | Diet-induced obese mice | 100 mg/kg/day (oral) | 5 weeks | Significant reduction in fat mass. | |
| Inflammatory Cytokines | Diet-induced obese mice | 100 mg/kg/day (oral) | 5 weeks | Decreased circulating levels of TNFα, IL-1β, and MCP-1. | |
| Gene Expression (Liver) | Ethanol-fed mice | Not specified | Not specified | Downregulation of genes involved in triglyceride biosynthesis (e.g., Fasn, Elovl6, Lpin1).[2] | [2] |
Table 2: In Vitro Effects of Fexaramine on NASH-Related Markers
| Cell Line | NASH Induction | Fexaramine Concentration | Treatment Duration | Observed Effect | Reference |
| HepG2 | Oleic/Palmitic Acid | To be determined | To be determined | Expected reduction in lipid accumulation (steatosis). | |
| HepG2 | Oleic/Palmitic Acid + LPS | To be determined | To be determined | Expected reduction in TNF-α and IL-6 secretion. | |
| LX-2 (stellate cells) | TGF-β1 | To be determined | To be determined | Expected reduction in α-SMA and collagen expression. |
Experimental Protocols
In Vivo Model: High-Fat Diet-Induced NASH in Mice
This protocol describes the induction of NASH in mice using a high-fat diet and subsequent treatment with Fexaramine.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Fexaramine
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for at least one week with free access to standard chow and water.
-
NASH Induction:
-
Divide mice into two groups: Control (standard chow) and HFD.
-
Feed the HFD group with the high-fat diet for 12-16 weeks to induce the NASH phenotype. The control group continues on the standard chow.
-
-
Fexaramine Treatment:
-
After the induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + Fexaramine.
-
Prepare Fexaramine solution in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 100 µL gavage volume for a 25g mouse).
-
Administer Fexaramine (e.g., 5-100 mg/kg) or vehicle daily via oral gavage for 3-5 weeks.
-
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and tissues for analysis.
-
Blood: Analyze for plasma lipids (triglycerides, cholesterol), glucose, insulin, and liver enzymes (ALT, AST).
-
Liver:
-
Fix a portion in 10% neutral buffered formalin for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Snap-freeze a portion in liquid nitrogen for gene expression analysis (qRT-PCR for markers of lipogenesis, inflammation, and fibrosis) and protein analysis (Western blot).
-
-
Intestine (Ileum): Snap-freeze a portion in liquid nitrogen for gene expression analysis (qRT-PCR for Fxr and Fgf15).
-
In Vitro Model: Inducing a NASH Phenotype in HepG2 Cells
This protocol describes how to induce steatosis, a key feature of NASH, in the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Fexaramine
-
DMSO (vehicle)
-
Oil Red O staining solution
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Fatty Acid Solution Preparation:
-
Prepare a 2:1 molar ratio stock solution of oleic acid to palmitic acid complexed to BSA. For example, dissolve oleic acid and palmitic acid in ethanol and then conjugate to a BSA solution in serum-free DMEM.
-
-
Induction of Steatosis:
-
Seed HepG2 cells in appropriate culture plates (e.g., 24-well plates).
-
Once cells reach 70-80% confluency, replace the culture medium with serum-free DMEM containing the fatty acid-BSA complex (e.g., 1 mM total fatty acids) for 24 hours.
-
-
Fexaramine Treatment:
-
Prepare stock solutions of Fexaramine in DMSO.
-
Treat the steatotic HepG2 cells with various concentrations of Fexaramine (e.g., 1, 5, 10 µM) or vehicle (DMSO) for an additional 24 hours.
-
-
Endpoint Analysis:
-
Lipid Accumulation: Fix the cells and stain with Oil Red O to visualize and quantify intracellular lipid droplets.
-
Inflammatory Markers: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Gene Expression: Lyse the cells to extract RNA and perform qRT-PCR to analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN) and inflammation (e.g., TNF-α, IL-6).
-
Experimental Workflow and Visualization
A typical preclinical workflow for evaluating Fexaramine in NASH research is outlined below.
// Nodes start [label="Start: Hypothesis\nFexaramine ameliorates NASH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; in_vitro [label="In Vitro Studies\n(e.g., HepG2, LX-2)", shape=box]; dose_response [label="Dose-Response & Mechanistic Studies", shape=box]; in_vivo_model [label="In Vivo Model Selection\n(e.g., HFD mice)", shape=box]; pilot_study [label="Pilot In Vivo Study\n(Tolerability & Efficacy)", shape=box]; definitive_study [label="Definitive In Vivo Efficacy Study", shape=box]; histology [label="Histopathological Analysis\n(Steatosis, Inflammation, Fibrosis)", shape=box]; biomarkers [label="Biomarker Analysis\n(Blood & Tissue)", shape=box]; data_analysis [label="Data Analysis & Interpretation", shape=box]; conclusion [label="Conclusion & Future Directions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> in_vitro; in_vitro -> dose_response; dose_response -> in_vivo_model; in_vivo_model -> pilot_study; pilot_study -> definitive_study; definitive_study -> histology; definitive_study -> biomarkers; histology -> data_analysis; biomarkers -> data_analysis; data_analysis -> conclusion; } Preclinical workflow for Fexaramine in NASH research.
Data Interpretation and Potential Pitfalls
-
In Vivo Studies:
-
Data Interpretation: A significant reduction in NAFLD Activity Score (NAS) and fibrosis stage in the Fexaramine-treated group compared to the vehicle group would indicate efficacy. Correlate histological findings with changes in biochemical markers and gene expression to build a comprehensive picture of the drug's effect.
-
Potential Pitfalls: The choice of mouse model is critical; different models recapitulate different aspects of human NASH. Diet-induced models are generally more translationally relevant than genetic or toxin-induced models. Ensure adequate duration of HFD feeding to establish a robust NASH phenotype before starting treatment.
-
-
In Vitro Studies:
-
Data Interpretation: A dose-dependent decrease in lipid accumulation and inflammatory markers in Fexaramine-treated cells would suggest a direct cellular effect.
-
Potential Pitfalls: In vitro models using single cell types may not fully recapitulate the complex interplay of different liver cells (hepatocytes, Kupffer cells, stellate cells) involved in NASH pathogenesis. Co-culture or 3D culture systems may provide more relevant data. Ensure that the concentrations of fatty acids used to induce steatosis are not overtly cytotoxic.
-
Conclusion
Fexaramine represents a promising therapeutic agent for NASH due to its intestine-restricted FXR agonism. The protocols and guidelines provided in these application notes offer a framework for researchers to effectively utilize Fexaramine in their preclinical NASH studies. Careful experimental design, appropriate model selection, and comprehensive endpoint analysis are crucial for obtaining robust and translatable data.
References
Fexarene Treatment in Mouse Models of Liver Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fexarene, a Farnesoid X receptor (FXR) agonist, in preclinical mouse models of liver fibrosis. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and other FXR agonists.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. The farnesoid X receptor (FXR) has emerged as a key regulator of bile acid, lipid, and glucose metabolism, and its activation has shown therapeutic promise in non-alcoholic steatohepatitis (NASH) and liver fibrosis.[1][2] this compound and other synthetic FXR agonists are being investigated for their ability to mitigate liver inflammation and fibrosis.[1][3] Preclinical studies in mouse models are crucial for elucidating the mechanisms of action and evaluating the efficacy of these compounds.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of FXR agonists, including compounds with similar mechanisms to this compound, in various mouse models of liver fibrosis.
Table 1: Effect of FXR Agonist WAY-362450 on Liver Injury and Fibrosis in MCD Diet-Fed Mice [1]
| Parameter | Control (MCD Diet) | WAY-362450 (30 mg/kg) |
| Serum ALT (U/L) | Elevated | Decreased |
| Serum AST (U/L) | Elevated | Decreased |
| Hepatic Inflammatory Cell Infiltration | Significant | Reduced |
| Hepatic Fibrosis | Significant | Reduced |
| Hepatic MCP-1 Gene Expression | Increased | Decreased |
| Hepatic VCAM-1 Gene Expression | Increased | Decreased |
Table 2: Effect of Obeticholic Acid (OCA) on Liver Fibrosis in Different Mouse Models [3]
| Mouse Model | Treatment | Outcome on Liver Fibrosis |
| Thioacetamide (TAA)-induced | Obeticholic Acid | Reduced expression of hepatic fibrosis genes and proteins; decreased fibrotic area. |
| Bile Duct Ligation (BDL) | Obeticholic Acid | Reduced expression of hepatic fibrosis genes and proteins; decreased fibrotic area. |
| Carbon Tetrachloride (CCl4)-induced | Obeticholic Acid | Reduced expression of hepatic fibrosis genes and proteins; decreased fibrotic area. |
Table 3: Comparative Effects of FXR Agonists OCA and INT-787 in a Diet-Induced ob/ob Mouse Model of NASH [6]
| Parameter | Control (HFD) | OCA | INT-787 |
| Collagen Deposition (Sirius Red Staining) | Increased | Reduced | Significantly Reduced (Superior to OCA) |
| Hepatic Stellate Cell (HSC) Activation | Increased | Reduced | Significantly Reduced |
| Hepatic Steatosis | Increased | Reduced | Significantly Reduced |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on commonly used techniques in the field and can be adapted for specific research needs.
Induction of Liver Fibrosis in Mice
Several models are used to induce liver fibrosis in mice, each with distinct characteristics.[7][8][9][10]
a) Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: [10]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Reagent Preparation: Prepare a 10% (v/v) solution of CCl4 in corn oil or olive oil.
-
Administration: Administer the CCl4 solution via intraperitoneal (IP) injection at a dose of 1-2 mL/kg body weight.
-
Frequency: Injections are typically given twice a week.
-
Duration: Continue for 4-8 weeks to establish significant fibrosis.
b) Bile Duct Ligation (BDL)-Induced Cholestatic Liver Fibrosis: [11]
-
Animals: Use male C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane or another suitable anesthetic.
-
Make a midline abdominal incision to expose the common bile duct.
-
Ligate the common bile duct in two places with a non-absorbable suture.
-
Cut the duct between the two ligatures.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Duration: Significant fibrosis develops within 2-4 weeks.
c) Diet-Induced Non-Alcoholic Steatohepatitis (NASH) and Fibrosis: [1][10]
-
Animals: Use mouse strains susceptible to diet-induced NASH, such as C57BL/6 or ob/ob mice.
-
Diets:
-
Methionine and Choline-Deficient (MCD) Diet: Feed mice ad libitum with an MCD diet. This diet induces steatohepatitis and fibrosis.
-
High-Fat Diet (HFD): Feed mice a diet high in fat, often supplemented with fructose and cholesterol, to mimic the metabolic aspects of NASH.
-
-
Duration: The time to develop fibrosis varies depending on the diet and mouse strain, typically ranging from 6 to 24 weeks.
Administration of this compound
-
Formulation: this compound is typically formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a corn oil emulsion.
-
Route of Administration: Oral gavage is the most common route for administering this compound and other FXR agonists.
-
Dosage: The effective dose of this compound should be determined by dose-response studies. A common starting dose for potent FXR agonists is in the range of 10-30 mg/kg body weight.[1]
-
Frequency: Administer this compound once daily.
-
Treatment Period: The treatment duration will depend on the fibrosis model and study objectives, often ranging from 2 to 8 weeks.
Assessment of Liver Fibrosis
a) Histological Analysis:
-
Tissue Collection: Euthanize mice and perfuse the liver with phosphate-buffered saline (PBS). Collect liver tissue and fix in 10% neutral buffered formalin.
-
Staining: Embed the fixed tissue in paraffin and cut 5 µm sections. Stain with:
-
Hematoxylin and Eosin (H&E): For general morphology and inflammation assessment.
-
Sirius Red: To visualize and quantify collagen deposition.[6]
-
Immunohistochemistry: Use antibodies against α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.
-
-
Quantification: Use image analysis software to quantify the Sirius Red-positive area or the number of α-SMA-positive cells.
b) Biochemical Analysis:
-
Serum Analysis: Collect blood via cardiac puncture or from the tail vein. Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[1]
-
Hydroxyproline Assay: Measure the hydroxyproline content in liver tissue homogenates as a quantitative measure of total collagen.
c) Gene Expression Analysis:
-
RNA Extraction: Isolate total RNA from liver tissue using a suitable kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the mRNA expression levels of key profibrotic genes (e.g., Col1a1, Timp1, Acta2) and inflammatory markers (e.g., Tnf-α, Ccl2).
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, as an FXR agonist, exerts its anti-fibrotic effects by modulating several signaling pathways. The primary mechanism involves the activation of FXR in hepatocytes and potentially other liver cells.
References
- 1. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | New Drugs for Hepatic Fibrosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aragen.com [aragen.com]
- 6. research.unipd.it [research.unipd.it]
- 7. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
- 8. [PDF] Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine: A Gut-Restricted FXR Agonist for In Vivo Cholesterol Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective farnesoid X receptor (FXR) agonist that exhibits gut-restricted activity, making it a valuable tool for studying the role of intestinal FXR signaling in cholesterol metabolism and related metabolic diseases.[1][2] Unlike systemic FXR agonists, Fexaramine's limited absorption into the bloodstream minimizes the potential for off-target effects in tissues like the liver, allowing for a more precise investigation of the gut-liver axis in metabolic regulation.[3][4]
Activation of intestinal FXR by Fexaramine initiates a signaling cascade that profoundly impacts cholesterol homeostasis. A key event is the robust induction of Fibroblast Growth Factor 15 (FGF15) in the intestine (the human ortholog is FGF19).[5][6] FGF15 then travels to the liver via the portal circulation, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes.[7][8] This signaling event leads to the suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[7][8] This intricate mechanism underscores the critical role of intestinal FXR in regulating hepatic cholesterol metabolism.
These application notes provide a comprehensive overview of the use of Fexaramine for in vivo studies of cholesterol metabolism, including detailed experimental protocols and a summary of expected quantitative outcomes based on preclinical studies in mouse models of obesity and metabolic syndrome.
Data Presentation
The following tables summarize the quantitative effects of Fexaramine treatment in diet-induced obese (DIO) mice, as reported in key preclinical studies. These data highlight the significant impact of gut-restricted FXR activation on various metabolic parameters.
Table 1: Effects of Fexaramine on Body Weight and Composition in DIO Mice
| Parameter | Vehicle Control | Fexaramine (100 mg/kg/day, p.o.) | Duration | Reference |
| Body Weight Gain (g) | ~15 g | ~2 g | 5 weeks | [9] |
| Total Fat Mass (%) | ~30% | ~15% | 5 weeks | [9] |
| Inguinal White Adipose Tissue Weight (g) | ~1.2 g | ~0.4 g | 5 weeks | [9] |
| Gonadal White Adipose Tissue Weight (g) | ~2.5 g | ~1.5 g | 5 weeks | [9] |
Table 2: Effects of Fexaramine on Serum Metabolic Parameters in DIO Mice
| Parameter | Vehicle Control | Fexaramine (100 mg/kg/day, p.o.) | Duration | Reference |
| Total Cholesterol (mg/dL) | ~200 mg/dL | ~150 mg/dL | 5 weeks | [9] |
| Triglycerides (mg/dL) | ~100 mg/dL | ~60 mg/dL | 5 weeks | [9] |
| Fasting Glucose (mg/dL) | ~150 mg/dL | ~100 mg/dL | 5 weeks | [9] |
| Fasting Insulin (ng/mL) | ~2.5 ng/mL | ~1.0 ng/mL | 3 weeks | [9] |
Table 3: Effects of Fexaramine on Gene Expression in DIO Mice
| Gene | Tissue | Fold Change (Fexaramine vs. Vehicle) | Duration | Reference |
| Fgf15 | Ileum | ~50-fold increase | 5 weeks | [6] |
| Cyp7a1 | Liver | ~0.2-fold (80% decrease) | 5 weeks | [10] |
| Ucp1 (marker for browning) | Inguinal White Adipose Tissue | ~10-fold increase | 5 weeks | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Fexaramine activates intestinal FXR, inducing FGF15, which suppresses hepatic CYP7A1.
Caption: Workflow for in vivo Fexaramine efficacy studies in DIO mice.
Experimental Protocols
The following are detailed protocols for key experiments involved in studying the effects of Fexaramine on cholesterol metabolism in vivo.
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
Objective: To establish a mouse model of obesity and metabolic syndrome that is responsive to Fexaramine treatment.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging and housing facility with a 12-hour light/dark cycle
-
Analytical balance
Procedure:
-
Acclimate mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: Control Diet and High-Fat Diet.
-
Provide ad libitum access to the respective diets and water for 12-16 weeks.
-
Monitor body weight weekly. Mice on the HFD are considered obese when they are significantly heavier (typically >20%) than the control group.[11][12]
Protocol 2: Fexaramine Administration by Oral Gavage
Objective: To administer Fexaramine orally to mice in a consistent and accurate manner.
Materials:
-
Fexaramine powder
-
Vehicle (e.g., corn oil, or 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Syringes (1 mL)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)[13][14][15][16][17]
-
Analytical balance
Procedure:
-
Prepare the Fexaramine suspension in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving 0.25 mL). Fexaramine is poorly soluble and will form a suspension.[18]
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Weigh each mouse to calculate the precise volume of the dose (typically 10 mL/kg body weight).[13]
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Administer the dose once daily at the same time each day for the duration of the study (e.g., 3-8 weeks).[9][10][19]
-
Monitor the animals for any signs of distress post-administration.
Protocol 3: Quantification of Serum and Liver Cholesterol and Triglycerides
Objective: To measure the levels of key lipids in circulation and in the liver to assess the metabolic effects of Fexaramine.
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Liver tissue samples (snap-frozen in liquid nitrogen)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)[20]
-
Commercial enzymatic colorimetric assay kits for total cholesterol and triglycerides
-
Spectrophotometer or plate reader
Procedure: Serum Lipids:
-
Collect blood from fasted mice (e.g., 6-hour fast) via a suitable method (e.g., retro-orbital sinus, cardiac puncture at termination).
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate serum.
-
Analyze the serum for total cholesterol and triglycerides using commercially available enzymatic kits according to the manufacturer's instructions.[21]
Liver Lipids:
-
Homogenize a pre-weighed portion of the frozen liver tissue in a suitable buffer.
-
Extract total lipids from the homogenate using a chloroform:methanol (2:1) solution.[20]
-
Dry the lipid extract under nitrogen and resuspend it in a solution compatible with the assay kits (e.g., 1% Triton X-100 in ethanol).[20]
-
Measure total cholesterol and triglyceride concentrations using enzymatic kits.[22][23]
-
Normalize the lipid content to the initial weight of the liver tissue (e.g., mg/g of liver).[24]
Protocol 4: Analysis of Bile Acids by LC-MS/MS
Objective: To profile the changes in bile acid composition in response to Fexaramine treatment.
Materials:
-
Serum or liver tissue samples
-
Internal standards (isotope-labeled bile acids)
-
Protein precipitation solution (e.g., acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
Procedure:
-
Spike samples with a mixture of isotope-labeled internal standards for accurate quantification.
-
Precipitate proteins by adding cold acetonitrile, vortexing, and centrifuging.
-
Transfer the supernatant and dry it down under nitrogen.
-
Reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the bile acids using a C18 column with a gradient of mobile phases (e.g., water and acetonitrile with formic acid).[1][25][26][27]
-
Detect and quantify individual bile acid species using multiple reaction monitoring (MRM) in negative ion mode.
Protocol 5: Gene Expression Analysis by qPCR
Objective: To quantify the changes in the expression of key genes involved in cholesterol and bile acid metabolism.
Materials:
-
Liver and ileum tissue samples (stored in an RNA stabilization solution or snap-frozen)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for target genes (e.g., Fgf15, Cyp7a1, Shp, Abcg5, Abcg8) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Extract total RNA from tissue samples using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers, and a suitable master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control group.[28][29][30][31]
Conclusion
Fexaramine serves as a powerful and specific tool for elucidating the role of intestinal FXR in the regulation of cholesterol metabolism. Its gut-restricted action allows for the dissection of the intricate signaling pathways of the gut-liver axis, providing valuable insights for the development of novel therapeutics for metabolic diseases. The protocols and data presented here offer a robust framework for researchers to design and execute in vivo studies utilizing Fexaramine to further explore the complexities of metabolic regulation.
References
- 1. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 10. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. research.fsu.edu [research.fsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. benchchem.com [benchchem.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. instechlabs.com [instechlabs.com]
- 18. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reduced cholesterol and triglycerides in mice with a mutation in Mia2, a liver protein that localizes to ER exit sites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of lipids in serum, liver, and feces [bio-protocol.org]
- 22. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quantitation of the Rates of Hepatic and Intestinal Cholesterol Synthesis in Lysosomal Acid Lipase-Deficient Mice Before and During Treatment with Ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Modeling cholesterol metabolism by gene expression profiling in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. preprints.org [preprints.org]
- 30. Frontiers | Identification of novel targets associated with cholesterol metabolism in nonalcoholic fatty liver disease: a comprehensive study using Mendelian randomization combined with transcriptome analysis [frontiersin.org]
- 31. Differential mRNA expression of seven genes involved in cholesterol metabolism and transport in the liver of atherosclerosis-susceptible and -resistant Japanese quail strains - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Fexarene Solubilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexarene is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. Due to its therapeutic potential in various metabolic diseases, consistent and reproducible in vitro and in vivo studies are essential. A critical first step to ensure experimental reliability is the proper solubilization of this compound. This document provides a detailed standard operating procedure for the solubilization of this compound for use in research and drug development applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate solvent and handling conditions.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₃₃NO₃ | [1][2] |
| Molecular Weight | 479.62 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | >98% | [3] |
This compound Solubilization Protocols
While specific solubility data for this compound in a wide range of solvents is not extensively published, protocols for structurally similar non-steroidal FXR agonists, such as GW4064, provide a strong basis for its solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate this compound: Allow the vial containing this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.796 mg of this compound.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.796 mg of this compound.
-
Dissolve this compound: Cap the tube or vial securely and vortex thoroughly until the this compound is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to facilitate solubilization. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 12 months). When stored in DMSO at -80°C, this compound is stable for up to 6 months[2].
Preparation of Working Solutions
For cell-based assays and other in vitro experiments, the high-concentration DMSO stock solution must be diluted to the final working concentration in an aqueous buffer or cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution into the desired aqueous buffer or cell culture medium. It is critical to add the this compound stock solution to the aqueous medium and mix immediately and thoroughly to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the experimental system is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Quantitative Solubility Data for a Structurally Similar FXR Agonist (GW4064)
The following table summarizes the reported solubility of GW4064, a well-characterized non-steroidal FXR agonist, in various solvents. This data can serve as a useful reference for this compound solubilization.
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mM | [3] |
| Ethanol | ~10 mg/mL | |
| Water | Insoluble | [1] |
Experimental Workflow for this compound Solubilization and Use in Cell-Based Assays
The following diagram illustrates a typical workflow from this compound solubilization to its application in a cell-based FXR activation assay.
Caption: Workflow for this compound solubilization and use in cell-based assays.
Farnesoid X Receptor (FXR) Signaling Pathway
As an FXR agonist, this compound activates a complex signaling cascade that regulates gene expression. The diagram below provides a simplified overview of the FXR signaling pathway in a hepatocyte.
Caption: Simplified FXR signaling pathway activated by this compound.
Pathway Description:
-
Cellular Entry: this compound enters the target cell, such as a hepatocyte.
-
FXR Activation: In the cytoplasm, this compound binds to and activates the Farnesoid X Receptor (FXR).
-
Heterodimerization and Nuclear Translocation: Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates into the nucleus.
-
DNA Binding: The FXR/RXR heterodimer binds to specific DNA sequences known as FXR Response Elements (FXREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event modulates the transcription of various genes involved in bile acid, lipid, and glucose metabolism. Key target genes include:
-
Small Heterodimer Partner (SHP): An atypical nuclear receptor that, in turn, inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This serves as a negative feedback mechanism.
-
Bile Salt Export Pump (BSEP): A transporter protein responsible for pumping bile salts out of hepatocytes, thus promoting bile flow.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| This compound does not dissolve in DMSO | - Insufficient vortexing/sonication- Low-quality DMSO (contains water)- this compound has degraded | - Increase vortexing time or sonicate briefly.- Use fresh, anhydrous DMSO.- Use a fresh vial of this compound. |
| Precipitation occurs when diluting in aqueous buffer | - this compound concentration exceeds its aqueous solubility- Inadequate mixing | - Ensure rapid and thorough mixing upon dilution.- Decrease the final concentration of this compound.- Prepare an intermediate dilution in a co-solvent before the final aqueous dilution. |
| Inconsistent experimental results | - Inaccurate weighing of this compound- Improper storage of stock solution (degradation)- Pipetting errors during dilution | - Use a calibrated analytical balance.- Store stock solutions at -80°C in small aliquots.- Use calibrated pipettes and ensure proper technique. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
References
Application Notes and Protocols: Fexarene Co-crystallography with the Farnesoid X Receptor (FXR) Ligand-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for determining the co-crystal structure of Fexarene with the Farnesoid X Receptor (FXR) ligand-binding domain (LBD). The protocols outlined below are based on established methodologies and published research, offering a guide for researchers aiming to elucidate the molecular interactions between FXR and its synthetic agonists.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] As a ligand-activated transcription factor, FXR is a key therapeutic target for metabolic diseases.[3] Synthetic agonists, such as this compound and its analog Fexaramine, have been developed to modulate FXR activity with high potency and specificity.[4][5] Elucidating the three-dimensional structure of the FXR ligand-binding domain (LBD) in complex with these agonists through X-ray crystallography is crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.[4][5]
This document details the protocols for this compound-FXR LBD co-crystallography, including protein expression and purification, binding affinity determination, and the crystallographic workflow.
Quantitative Data Summary
The following tables summarize the binding affinities and crystallographic data for Fexaramine, a close analog of this compound, in complex with the human FXR-LBD.
Table 1: Ligand Binding Affinity for FXR
| Compound | EC50 (nM) | Assay Type | Reference |
| Fexaramine | 25 | FRET-based coactivator recruitment | [6] |
| This compound | 36 | FRET-based coactivator recruitment | [6] |
| GW4064 (Control) | 80 | FRET-based coactivator recruitment | [4][6] |
| Chenodeoxycholic acid (CDCA) | ~8,300 | Coactivator recruitment assay | [7] |
Table 2: Crystallographic Data for Fexaramine-hFXR-LBD Complex
| Parameter | Value | Reference |
| Resolution | 1.78 Å | [4][5] |
| Ligand Binding Cavity Volume | 726 ų | [4][5] |
| Key Interacting Residues | H298, S336, M294, L352, I356, I339, L344 | [8] |
Signaling Pathway and Experimental Workflow
FXR Signaling Pathway
The binding of an agonist like this compound to the FXR LBD initiates a cascade of molecular events that regulate gene expression. This pathway is critical for maintaining metabolic homeostasis.
Caption: FXR signaling pathway upon activation by an agonist like this compound.
Experimental Workflow for Co-crystallography
The overall process for determining the co-crystal structure of this compound with the FXR LBD follows a standardized workflow common to protein crystallography.
Caption: Workflow for this compound-FXR LBD co-crystallography.
Experimental Protocols
Protocol 1: Expression and Purification of Human FXR-LBD
This protocol describes the expression of the human FXR ligand-binding domain (residues approximately 242-472) as a Glutathione S-transferase (GST) fusion protein in E. coli and its subsequent purification.
1. Transformation and Expression:
- Transform E. coli BL21(DE3) cells with a pGEX vector containing the gene for GST-hFXR-LBD.
- Inoculate a 50 mL starter culture of Luria-Bertani (LB) medium with a single colony and grow overnight at 37°C.
- Use the starter culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture for 16-20 hours at 18°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis and Affinity Chromatography:
- Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.
- Apply the supernatant to a Glutathione Sepharose column pre-equilibrated with lysis buffer.
- Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
- Elute the GST-FXR-LBD protein with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 20 mM reduced glutathione).
3. Tag Cleavage and Further Purification (Optional but Recommended):
- If required, cleave the GST tag by incubating the eluted protein with a specific protease (e.g., PreScission Protease) overnight at 4°C during dialysis against a buffer without glutathione.
- Further purify the FXR-LBD protein using size-exclusion chromatography to remove the cleaved GST tag, aggregates, and any remaining impurities.
- Concentrate the purified FXR-LBD to approximately 10-15 mg/mL. Assess purity by SDS-PAGE.
Protocol 2: FRET-based Ligand Binding Assay
This assay measures the ability of this compound to promote the interaction between the FXR-LBD and a coactivator peptide (e.g., from SRC-1).
1. Reagents and Materials:
- Purified GST-FXR-LBD labeled with a donor fluorophore (e.g., Europium chelate).
- A synthetic peptide containing the LXXLL motif from a coactivator like SRC-1, labeled with an acceptor fluorophore (e.g., Allophycocyanin, APC).
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA.
- This compound and control ligands (e.g., GW4064, CDCA) dissolved in DMSO.
- 384-well microplates.
- A plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
2. Assay Procedure:
- Prepare a serial dilution of this compound and control compounds in DMSO.
- In a 384-well plate, add the compounds to the assay buffer. The final DMSO concentration should be kept below 1%.
- Add the Europium-labeled GST-FXR-LBD to a final concentration of ~8 nM.[4]
- Add the APC-labeled SRC-1 peptide to a final concentration of ~16 nM.[4]
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the FRET signal using a suitable plate reader (e.g., excitation at 340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).
- Calculate the ratio of the acceptor to donor emission (665 nm / 615 nm).
- Plot the FRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Co-crystallization of this compound with FXR-LBD
This protocol describes the setup of crystallization trials using the hanging drop vapor diffusion method.
1. Complex Formation:
- Prepare the purified FXR-LBD to a concentration of 10 mg/mL in a buffer such as 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT.
- Prepare a 10 mM stock solution of this compound in DMSO.
- Incubate the FXR-LBD with a 3 to 5-fold molar excess of this compound for at least 2 hours on ice prior to setting up crystallization trials.
2. Crystallization Screening:
- Use commercially available sparse matrix screens to sample a wide range of crystallization conditions (precipitants, pH, salts).
- Set up hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution on a siliconized coverslip.
- Invert the coverslip and seal it over the corresponding reservoir well containing 500 µL of the reservoir solution.
- Incubate the crystallization plates at a constant temperature (e.g., 20°C).
- Monitor the drops for crystal growth regularly over several weeks.
3. Crystal Optimization:
- Once initial crystal hits are identified, optimize the conditions by systematically varying the concentration of the precipitant, pH, and other additives.
- Techniques such as micro-seeding can be employed to improve crystal size and quality.
4. Data Collection and Structure Determination:
- Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components and a cryoprotectant (e.g., 20-25% glycerol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.[9][10]
- Process the diffraction data using appropriate software (e.g., HKL2000).
- Solve the structure using molecular replacement with a previously determined FXR-LBD structure as a search model.
- Build the this compound molecule into the electron density map and refine the structure to obtain the final model.[11]
Conclusion
The protocols and data presented provide a foundational guide for the structural and functional characterization of this compound's interaction with the FXR ligand-binding domain. Successful co-crystallography will yield a high-resolution structure, offering invaluable insights into the molecular basis of FXR activation by this potent synthetic agonist and paving the way for future drug discovery efforts targeting metabolic diseases.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
- 4. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20110018866A1 - Structure of the farnesoid x receptor ligand binding domain and methods of use therefor - Google Patents [patents.google.com]
- 7. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. A Practical Approach to Protein Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fexaramine in Metabolic Syndrome Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the gut and liver, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for metabolic syndrome.
Fexaramine (Fex) is a potent, non-steroidal, and gut-restricted FXR agonist. Its unique pharmacological profile of activating FXR primarily in the intestine minimizes systemic exposure and potential side effects, offering a novel therapeutic strategy for metabolic disorders. Oral administration of Fexaramine has been shown to improve glucose and lipid homeostasis, enhance insulin sensitivity, promote the browning of white adipose tissue, and stimulate non-shivering thermogenesis. These beneficial effects are largely attributed to the induction of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans) in the intestine, which then acts as a systemic signal to improve metabolic parameters. Furthermore, Fexaramine's mechanism involves the activation of the Takeda G protein-coupled receptor 5 (TGR5) and glucagon-like peptide-1 (GLP-1) signaling pathways, contributing to its metabolic benefits.
This document provides detailed application notes and experimental protocols for the use of Fexaramine in preclinical studies of metabolic syndrome.
Data Presentation
The following tables summarize the quantitative effects of Fexaramine in established mouse models of metabolic syndrome.
Table 1: Effects of Fexaramine on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control (High-Fat Diet) | Fexaramine (100 mg/kg/day, p.o. for 5 weeks) |
| Body Weight Gain | ~15 g | ~5 g |
| Total Fat Mass | ~18 g | ~10 g |
| Blood Glucose (fasting) | ~180 mg/dL | ~140 mg/dL |
| Serum Insulin (fasting) | ~8 ng/mL | ~3 ng/mL |
| Serum Leptin | ~60 ng/mL | ~20 ng/mL |
| Serum Cholesterol | ~250 mg/dL | ~180 mg/dL |
| Serum Resistin | ~15 ng/mL | ~8 ng/mL |
Table 2: Effects of Fexaramine on Metabolic Parameters in Genetically Obese (db/db) Mice
| Parameter | Vehicle Control (db/db) | Fexaramine |
| Fat Mass / Body Weight Ratio | Significantly higher than wild-type | Significantly reduced compared to vehicle |
| Serum Cholesterol | Elevated | Significantly decreased |
| Serum Free Fatty Acids | Elevated | Significantly decreased |
| Serum Triglycerides | Elevated | No significant change |
| Serum GLP-1 | Baseline | ~2-fold increase |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Intestinal FXR Activation by Fexaramine
Caption: Fexaramine's gut-restricted FXR activation triggers FGF15 and TGR5/GLP-1 signaling.
General Experimental Workflow for Evaluating Fexaramine in a Diet-Induced Obesity Model
Caption: Workflow for in vivo Fexaramine efficacy testing in a DIO mouse model.
Experimental Protocols
Protocol 1: Induction
Application Notes and Protocols for In Vivo Animal Studies of Novel Compounds
Disclaimer: No specific information could be found for a compound named "Fexarene" in the public domain. Therefore, the following application notes and protocols are a generalized guide based on standard practices in preclinical in vivo animal studies for novel chemical entities. "this compound" is used as a placeholder name. Researchers should tailor these protocols to the specific characteristics of their compound of interest.
Introduction
The transition from in vitro to in vivo studies is a critical step in the drug development pipeline.[1][2] These studies are essential for evaluating the pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile of a novel compound in a whole biological system before it can be considered for human trials.[1][3][4] This document provides an overview of common protocols and considerations for conducting initial in vivo animal studies, including dose-range finding, pharmacokinetic analysis, and safety assessment.
Data Presentation: Dosage and Pharmacokinetics
The initial phase of in vivo testing often involves dose-range finding studies to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for subsequent efficacy and toxicology studies.[1][5] Pharmacokinetic parameters are also assessed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6]
Table 1: Representative Dose Ranges for Initial In Vivo Studies
| Animal Model | Study Type | Typical Dose Range (mg/kg) | Administration Route | Reference |
| Mouse | Dose-Range Finding | 10 - 100 | Intravenous (i.v.), Oral (p.o.) | [6] |
| Rat | Dose-Range Finding | 10 - 50 | Intravenous (i.v.), Oral (p.o.) | [6][7] |
| Beagle Dog | Dose-Range Finding | 10 - 175 | Intravenous (i.v.) Infusion | [6] |
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration | Related to efficacy and potential acute toxicity.[6] |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure over time.[6] |
| t1/2 | Half-life | Determines the dosing interval. |
| CL | Clearance | Measures the efficiency of drug elimination.[6] |
| Vd | Volume of distribution | Indicates the extent of drug distribution in the tissues.[6] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Rodents (e.g., Rats)
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity for a novel compound ("this compound") following single or repeated administration.
Materials:
-
"this compound" (test article)
-
Vehicle control (e.g., saline, PBS, or a specific formulation vehicle)
-
Sprague Dawley rats (male and female, 8-10 weeks old)
-
Appropriate caging and environmental controls
-
Dosing equipment (e.g., gavage needles for oral administration, syringes for injection)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Clinical pathology analysis equipment
-
Necropsy instruments
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least 5 days prior to the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., 3-5 animals per sex per group). Include a vehicle control group and at least 3-4 dose level groups of "this compound".
-
Dose Preparation: Prepare fresh formulations of "this compound" in the vehicle at the required concentrations on each day of dosing.
-
Administration: Administer "this compound" or vehicle once daily for a period of 7 to 14 days via the intended clinical route (e.g., oral gavage or intravenous injection).[1]
-
Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) at least twice daily.
-
Body Weight Measurement: Record the body weight of each animal prior to dosing and at regular intervals throughout the study.
-
Blood Collection: Collect blood samples at specified time points (e.g., at the end of the study) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.
-
Data Analysis: Analyze the collected data (clinical signs, body weight, clinical pathology, and histopathology) to determine the MTD and identify any dose-limiting toxicities.
Protocol 2: Pharmacokinetic Study in a Non-Rodent Species (e.g., Beagle Dogs)
Objective: To determine the pharmacokinetic profile of "this compound" following intravenous administration in beagle dogs.
Materials:
-
"this compound" (test article)
-
Vehicle control
-
Beagle dogs (male and female, specific pathogen-free)
-
Catheters for intravenous administration and blood sampling
-
Infusion pumps
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS or other validated analytical method for drug quantification
Methodology:
-
Animal Preparation: Acclimatize dogs to the study environment. On the day of the study, place catheters in appropriate veins for drug administration and blood sampling.
-
Dose Administration: Administer a single intravenous dose of "this compound" as a bolus injection or a controlled infusion over a specific period (e.g., 1 hour).[6]
-
Blood Sampling: Collect serial blood samples at predetermined time points. A typical sampling schedule might be: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[6]
-
Plasma Preparation: Process the blood samples immediately by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of "this compound" in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use specialized software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).
-
Data Interpretation: Analyze the pharmacokinetic profile to understand the drug's behavior in the body and to inform dose selection for future studies.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 2. alacrita.com [alacrita.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Fexarene insolubility in aqueous buffer
Technical Support Center: Fexarene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a potent and selective agonist for the Farnesoid X Receptor (FXR).[1][2] Understanding its fundamental properties is crucial for its effective use in experiments.
| Property | Value | Source |
| Chemical Formula | C₃₂H₃₃NO₃ | [1] |
| Molecular Weight | 479.61 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Water Solubility | No data available, presumed to be low | [4] |
| Solubility | Soluble in DMSO | [3] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What is causing this?
This is a common issue encountered with hydrophobic compounds like this compound.[5][6] The precipitation is likely due to one or more of the following reasons:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions.[4]
-
"Solvent Shock": The rapid change in solvent environment from DMSO to an aqueous buffer can cause the compound to crash out of solution.[7]
-
High Final Concentration: The intended final concentration of this compound in your assay may exceed its solubility limit in the aqueous buffer.
-
Buffer Composition and Temperature: The pH, ionic strength, and temperature of your buffer can all influence the solubility of the compound.
Q3: What is the recommended method for preparing this compound solutions for cell-based assays?
To avoid precipitation, a serial dilution method is recommended. This involves gradually introducing the compound to the aqueous environment.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[8] However, the tolerance can be cell-line specific, so it is best to determine the maximum tolerable DMSO concentration for your particular cells. Always include a vehicle control in your experiments with the same final concentration of DMSO as your test conditions.[5]
Troubleshooting Guide: Overcoming this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibrate : Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.[8]
-
Centrifuge : Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]
-
Stock Solution Preparation : Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-30 mM).
-
Dissolution : Vortex and/or sonicate the solution until the this compound is completely dissolved. A clear solution indicates successful dissolution.[8]
-
Storage : Store the stock solution in small, single-use aliquots in tightly sealed vials at -80°C.[1]
-
Intermediate Dilution : For cell-based assays, it can be beneficial to perform an intermediate dilution of the DMSO stock into pre-warmed (37°C) cell culture medium containing fetal bovine serum (FBS).[9] The proteins in the serum can help to stabilize the compound.
-
Final Dilution : Perform the final dilution into your pre-warmed (37°C) aqueous assay buffer or cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.[8]
Protocol 2: Assessing this compound Solubility in Aqueous Buffer
-
Prepare a series of dilutions of your this compound DMSO stock solution in your aqueous buffer of choice (e.g., PBS, cell culture medium).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, particles) immediately after preparation and after a period of incubation at your experimental temperature (e.g., 37°C).
-
To quantify solubility, you can centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Potential Signaling Pathways Modulated by this compound
As an FXR agonist, this compound is expected to modulate signaling pathways involved in bile acid metabolism, lipid and glucose homeostasis, and inflammation.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|cas 574013-68-6|DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound|574013-68-6|MSDS [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Fexarene degradation in solution
Disclaimer: The following information is provided for a hypothetical compound named "Fexarene," as no specific data for a compound with this name was found in the public domain. The principles and guidance are based on established knowledge of preventing the degradation of chemical compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A change in the color of your this compound solution is often an indicator of chemical degradation.[1] The most common causes include:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, which is a frequent cause of discoloration in pharmaceutical compounds.[1]
-
pH Shift: A change in the pH of the solution can alter the electronic structure of this compound, potentially leading to color changes and degradation.[2][3]
-
Photodegradation: Exposure to light, especially UV radiation, can induce chemical reactions that result in colored degradation products.[4]
Q2: I am observing a decrease in the potency of my this compound stock solution over time. How can I prevent this?
Loss of potency is a direct consequence of this compound degradation.[1] To maintain the stability and efficacy of your this compound solution, consider the following preventative measures:
-
Proper Storage: Store your this compound solutions in a cool, dark place.[5] Tightly seal the container to minimize exposure to oxygen.[5] For long-term storage, refer to the recommended temperatures, which are often -20°C for powdered forms and 2-8°C for solutions.[5][6]
-
Use of Antioxidants: If this compound is susceptible to oxidation, the addition of an appropriate antioxidant can significantly slow down degradation.[1][7]
-
pH Control: Maintaining an optimal pH is crucial for the stability of many compounds.[3] Use a buffer system to stabilize the pH of your solution.[3]
-
Light Protection: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.[6]
Q3: What are the typical degradation pathways for a compound like this compound?
While specific pathways for this compound are unknown, common degradation routes for complex organic molecules include:
-
Oxidation: This involves the reaction of the compound with oxygen, often initiated by light, heat, or trace metals, leading to the formation of free radicals.[1]
-
Hydrolysis: This is the cleavage of chemical bonds by the addition of water. It is often catalyzed by acidic or basic conditions.[3][8] Amide and ester functional groups are particularly susceptible to hydrolysis.[3]
-
Photodegradation: Absorption of light energy can lead to the excitation of electrons and subsequent bond cleavage or reaction with other molecules.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation | Purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving this compound. Add a suitable antioxidant. Store the solution under an inert atmosphere. |
| Precipitate forms in the solution | pH shift leading to insolubility or degradation | Check the pH of the solution and adjust it to the optimal range for this compound solubility and stability using a suitable buffer.[2] |
| Inconsistent experimental results | Degradation of this compound stock solution | Prepare fresh this compound solutions for each experiment. Validate the concentration of the stock solution before use. Implement proper storage procedures as outlined in the FAQs. |
| Loss of biological activity | Degradation of the active compound | Follow all recommended handling and storage procedures. Consider conducting a stability study to determine the rate of degradation under your experimental conditions. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
Objective: To identify the pH range where this compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., by HPLC-UV).
-
Divide each buffered solution into two sets. Store one set protected from light at room temperature and the other at an elevated temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
-
Plot the percentage of this compound remaining against time for each pH value. The pH at which the degradation rate is slowest is the optimal pH for stability.[10]
Protocol 2: Evaluating the Effectiveness of Antioxidants
Objective: To determine the most effective antioxidant for preventing the oxidative degradation of this compound.
Methodology:
-
Prepare a stock solution of this compound in a solvent that is prone to forming peroxides (e.g., THF or dioxane) or an aqueous buffer at a pH where this compound is susceptible to oxidation.
-
Divide the stock solution into several aliquots. To each aliquot, add a different antioxidant at a recommended concentration. Include a control group with no antioxidant. Common antioxidants to test include:
-
Expose the solutions to conditions that promote oxidation (e.g., open to the air, gentle agitation, or exposure to a source of free radicals like AIBN).[8]
-
Monitor the degradation of this compound over time using an appropriate analytical method (e.g., HPLC or LC-MS).
-
Compare the degradation rates in the presence of different antioxidants to the control. The antioxidant that results in the slowest degradation rate is the most effective.
Data Presentation
Table 1: pH-Dependent Stability of this compound (Hypothetical Data)
| pH | Initial Concentration (µg/mL) | Concentration after 48h at 40°C (µg/mL) | Degradation (%) |
| 3.0 | 100 | 65 | 35 |
| 5.0 | 100 | 85 | 15 |
| 7.0 | 100 | 95 | 5 |
| 9.0 | 100 | 70 | 30 |
Table 2: Efficacy of Different Antioxidants on this compound Stability (Hypothetical Data)
| Antioxidant (Concentration) | Initial this compound Conc. (µM) | This compound Conc. after 24h (µM) | Protection (%) |
| Control (No Antioxidant) | 10 | 4 | 0 |
| L-Ascorbic Acid (100 µM) | 10 | 8 | 67 |
| BHT (100 µM) | 10 | 9 | 83 |
| Sodium Metabisulfite (100 µM) | 10 | 7 | 50 |
Visualizations
Caption: Major pathways of this compound degradation.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. fagronacademy.us [fagronacademy.us]
- 8. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. istaykimya.com [istaykimya.com]
Fexarene off-target effects in cellular assays
Welcome to the Fexarene Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel small molecule inhibitor designed to target the pro-survival protein B-cell lymphoma 2 (Bcl-2). Its primary mechanism of action is to induce apoptosis in cancer cells that overexpress Bcl-2.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of this compound with cellular components other than its intended biological target, Bcl-2.[1] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects, complicating the interpretation of experimental data.[1]
Q3: What are the common causes of this compound's off-target effects?
Off-target effects with this compound can arise from several factors:
-
Structural Similarity: this compound may bind to other proteins that have a binding pocket structurally similar to that of Bcl-2.
-
Compound Promiscuity: The chemical scaffold of this compound might have an inherent tendency to interact with multiple proteins.
-
High Compound Concentration: Using this compound at concentrations significantly higher than its binding affinity for Bcl-2 increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[1]
Troubleshooting Guide
Problem 1: I am observing unexpected cellular phenotypes that are inconsistent with Bcl-2 inhibition.
-
Possible Cause: this compound may be interacting with one or more off-target proteins.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your cellular assay. Off-target effects often occur at higher concentrations. Compare the concentration at which you observe the unexpected phenotype with the IC50 for Bcl-2 inhibition.
-
Use a Structurally Unrelated Bcl-2 Inhibitor: Compare the phenotype induced by this compound with that of a structurally different, well-characterized Bcl-2 inhibitor. If the phenotypes differ, it is likely that this compound has off-target effects.
-
Target Engagement Assay: Confirm that this compound is engaging with Bcl-2 at the concentrations used in your assay. A cellular thermal shift assay (CETSA) can be employed for this purpose.
-
Off-Target Profiling: If the issue persists, consider performing a broader off-target profiling assay, such as a kinase panel screen or a proteomics-based approach like affinity chromatography coupled with mass spectrometry.
-
Problem 2: My results with this compound are not reproducible across different cell lines.
-
Possible Cause: The expression levels of this compound's off-targets may vary between different cell lines, leading to differential effects.
-
Troubleshooting Steps:
-
Target and Off-Target Expression Analysis: Perform western blotting or qPCR to quantify the expression levels of Bcl-2 and any suspected off-target proteins in the cell lines you are using.
-
Rescue Experiments: If a specific off-target is suspected, attempt to "rescue" the phenotype by overexpressing the intended target (Bcl-2) or knocking down the suspected off-target.
-
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of this compound with its intended target, Bcl-2, within intact cells.
-
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Antibodies for Western blotting (anti-Bcl-2, anti-loading control)
-
-
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots for different temperature treatments.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated proteins.
-
Analyze the soluble fraction by Western blotting using an anti-Bcl-2 antibody to detect the amount of stabilized protein at each temperature. An increase in the melting temperature of Bcl-2 in the presence of this compound indicates target engagement.
-
2. Kinase Profiling Assay
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Materials:
-
This compound
-
Commercially available kinase profiling service or in-house kinase panel.
-
Appropriate buffers and substrates for the kinase assays.
-
-
Procedure:
-
Submit this compound at a specified concentration (e.g., 10 µM) to a kinase profiling service.
-
The service will perform in vitro kinase activity assays for a broad panel of kinases in the presence of this compound.
-
The results will be provided as the percentage of inhibition for each kinase.
-
Follow up on any significant "hits" (e.g., >50% inhibition) with dose-response experiments to determine the IC50 of this compound for the off-target kinase.
-
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound (10 µM)
| Kinase Target | Family | % Inhibition |
| Aurora Kinase A | Serine/Threonine Kinase | 85% |
| VEGFR2 | Tyrosine Kinase | 62% |
| p38α | MAP Kinase | 45% |
| SRC | Tyrosine Kinase | 30% |
| CDK2 | Cyclin-Dependent Kinase | 15% |
Table 2: Hypothetical IC50 Values for this compound
| Target | IC50 (nM) |
| Bcl-2 (On-target) | 50 |
| Aurora Kinase A (Off-target) | 850 |
| VEGFR2 (Off-target) | 2,500 |
Visualizations
Caption: this compound's on-target signaling pathway.
References
Technical Support Center: Minimizing Fexarene Toxicity in Long-term Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Fexarene-related toxicity in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses common issues observed during long-term cell treatment with this compound. Each problem is followed by potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Cell Death at Expected Therapeutic Concentrations | 1. Off-target effects: this compound may be inhibiting pathways essential for cell survival in the specific cell line being used.[1][2] 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used. 3. Metabolite toxicity: A metabolite of this compound produced by the cells could be more toxic than the parent compound. | 1. Confirm on-target effect: Use a lower concentration of this compound and perform a dose-response curve to determine the lowest effective concentration.[1] Consider using a structurally different inhibitor for the same target to confirm the phenotype.[1] 2. Optimize solvent concentration: Reduce the final concentration of the solvent in the culture medium. Run a vehicle-only control to assess solvent toxicity.[1] 3. Assess metabolite toxicity: This is more complex to address. Consider co-culture systems that may metabolize the compound differently or consult literature for known metabolic pathways of similar compounds. |
| Gradual Decrease in Cell Proliferation Over Time | 1. Cytostatic effects: this compound may be inhibiting cell cycle progression rather than directly causing cell death.[3] 2. Selection pressure: A sub-population of cells resistant to this compound may be outcompeting the sensitive population. 3. Nutrient depletion: Long-term culture with a cytostatic agent can lead to faster depletion of essential nutrients. | 1. Perform cell cycle analysis: Use techniques like flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of treated cells.[4] 2. Monitor for resistance: Regularly assess the IC50 of this compound on your cell population to check for shifts in sensitivity. 3. Optimize media changes: Increase the frequency of media changes or use a more enriched culture medium. |
| Altered Cell Morphology | 1. Induction of apoptosis: Changes such as cell shrinkage, membrane blebbing, and nuclear condensation are hallmarks of apoptosis.[5] 2. Cytoskeletal disruption: this compound or its off-target effects may interfere with the cellular cytoskeleton. 3. Senescence: Long-term treatment with some compounds can induce a state of cellular senescence. | 1. Assess apoptotic markers: Perform assays for caspase activation (e.g., Caspase-3/7 assay) or use Annexin V/PI staining to detect apoptotic cells.[6] 2. Visualize cytoskeleton: Use immunofluorescence to stain for key cytoskeletal proteins like actin and tubulin. 3. Test for senescence markers: Perform a β-galactosidase staining assay to detect senescent cells. |
| Inconsistent Results Between Experiments | 1. Compound instability: this compound may be unstable in culture medium over long periods. 2. Variability in cell passage number: Cellular responses can change with increasing passage number. 3. Inconsistent seeding density: Initial cell density can significantly impact the outcome of long-term toxicity studies. | 1. Assess compound stability: Determine the half-life of this compound in your culture medium. Replenish the compound with each media change if necessary. 2. Use a consistent passage number range: Establish and adhere to a specific range of passage numbers for your experiments. 3. Standardize seeding density: Optimize and standardize the initial cell seeding density for all experiments.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a long-term study?
A1: The optimal starting concentration depends on the specific cell line and the intended on-target effect. We recommend performing a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your target of interest. For long-term studies, it is advisable to use a concentration at or slightly above the IC50 to minimize off-target toxicity.[1]
Q2: How can I differentiate between on-target and off-target toxicity of this compound?
A2: Distinguishing between on-target and off-target effects is crucial. One approach is to use a rescue experiment. If the toxicity is on-target, expressing a this compound-resistant mutant of the target protein should rescue the cells. Another method is to test this compound on a cell line that does not express the target protein; any observed toxicity would be considered off-target.[1] Additionally, using structurally unrelated inhibitors that target the same protein can help confirm that the observed phenotype is due to on-target inhibition.[1]
Q3: My cells seem to recover after an initial period of this compound-induced toxicity. What could be the reason?
A3: This could be due to several factors. The cells may be adapting to the presence of this compound by upregulating compensatory signaling pathways. Alternatively, this compound may be degrading in the culture medium over time, leading to a decrease in the effective concentration. Finally, a small population of this compound-resistant cells might be selected for and repopulate the culture.
Q4: What are the best viability assays for long-term this compound treatment studies?
A4: For long-term studies, it is important to choose assays that are non-toxic and can be performed repeatedly. Real-time live-cell imaging systems that measure confluence or use non-toxic fluorescent probes are ideal. If endpoint assays are used, it is important to distinguish between cytostatic and cytotoxic effects.[3] Assays like the MTT or resazurin (alamarBlue) assay measure metabolic activity, which can be affected by cytostatic agents without causing cell death.[1][7][8] Therefore, it is recommended to complement these with assays that directly measure cell death, such as a Lactate Dehydrogenase (LDH) assay or Annexin V/PI staining.[1]
Q5: Can the duration of this compound exposure influence the observed toxicity?
A5: Yes, the duration of exposure is a critical parameter.[9] Some toxic effects may only become apparent after prolonged exposure. It is recommended to perform a time-course experiment to understand the kinetics of this compound's toxicity in your specific cell model.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your long-term study (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[1]
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired duration in a multi-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathways affected by this compound, leading to on-target and off-target effects.
Experimental Workflow
Caption: Experimental workflow for minimizing this compound toxicity in long-term cell treatment.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting unexpected this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 3. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxic effects of resazurin on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxic effects of resazurin on cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
Fexarene experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Fexarene (Fexaramine), a selective farnesoid X receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Compound and Formulation
Q1: What is this compound and how does it work?
A1: this compound, also known as Fexaramine, is a synthetic, potent, and selective agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Fexaramine is noted for its intestine-restricted action, meaning it primarily activates FXR in the gut with minimal systemic absorption.[4][5] This targeted action stimulates the production of fibroblast growth factor 15 (FGF15; FGF19 in humans), which then signals to the liver to modulate metabolic pathways.[2][4]
Q2: Are there known issues with Fexaramine purity and stability?
A2: While specific widespread issues are not documented, the purity and stability of any small molecule, including Fexaramine, can be a source of experimental variability. It is crucial to source Fexaramine from a reputable supplier that provides a certificate of analysis with data on purity (typically ≥98%) confirmed by methods like HPLC and NMR.[6][7] Fexaramine is a complex organic molecule that could be susceptible to degradation if not stored properly. It should be stored desiccated at -20°C.[8]
Q3: How should I prepare Fexaramine for in vivo studies?
A3: Fexaramine is highly insoluble in water.[9] A common method for oral gavage administration in mice is to first dissolve it in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with a vehicle like corn oil or a solution of phosphate-buffered saline (PBS).[6][9] It is critical to ensure the compound is fully dissolved and the final concentration of DMSO is low and consistent across all experimental groups to avoid vehicle-induced effects.
Experimental Models and Conditions
Q4: Why do I see significant variation in the response to Fexaramine between different animal models or even between individual animals?
A4: Several factors can contribute to this variability:
-
Animal Strain: Different mouse or rat strains can have inherent differences in their metabolism and gut microbiome, which can alter their response to Fexaramine.[10]
-
Gut Microbiota: The composition of the gut microbiota has been shown to be a critical factor in mediating the effects of Fexaramine.[9][11][12] Antibiotic treatment can reverse the beneficial metabolic effects of Fexaramine, highlighting the importance of the microbiome.[9][11] Variations in the gut flora of animals from different suppliers or even within the same facility can lead to inconsistent results.
-
Diet: The composition of the animal's diet, particularly high-fat diets used in metabolic studies, can significantly impact the gut microbiome and the baseline metabolic state of the animals, thereby influencing the effects of Fexaramine.[13]
Q5: Can the route of administration affect the experimental outcome?
A5: Yes. Fexaramine's intestine-restricted action is a key feature when administered orally.[14] Intraperitoneal injection, in contrast, may lead to systemic exposure and activation of FXR in other tissues like the liver, which could produce different biological effects and side effects.[14] Therefore, the chosen route of administration should align with the experimental question.
Data Interpretation and Reproducibility
Q6: My results with Fexaramine are not consistent with published studies. What should I check?
A6: If you are experiencing reproducibility issues, consider the following:
-
Compound Quality: Verify the purity and integrity of your Fexaramine stock.
-
Protocol Adherence: Ensure your experimental protocol, including dosage, vehicle, route of administration, and timing of measurements, closely matches the cited literature.
-
Animal Model and Conditions: Document the strain, age, sex, and source of your animals. Also, consider the potential impact of diet and housing conditions on the gut microbiome.
-
Statistical Power: Ensure your experiments are adequately powered to detect statistically significant differences, as biological variability can be high.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in animal weight and metabolic parameters within the same treatment group. | 1. Inconsistent gavage technique leading to variable dosage delivery. 2. Differences in the gut microbiota among individual animals. 3. Underlying health issues in some animals. | 1. Ensure all personnel are proficient in oral gavage. 2. Consider co-housing animals for a period before the experiment to normalize gut microbiota. Fecal microbiota analysis can be performed to assess variability. 3. Monitor animal health closely and exclude any outliers with clear signs of illness. |
| Fexaramine treatment shows no effect or a much weaker effect than expected. | 1. Degraded or impure Fexaramine. 2. Improper formulation leading to poor bioavailability. 3. Insufficient dosage. 4. The specific animal model is less responsive. | 1. Use a fresh batch of Fexaramine with confirmed purity. 2. Ensure Fexaramine is fully dissolved in the vehicle. Prepare fresh formulations for each experiment. 3. Perform a dose-response study to determine the optimal dose for your model. Doses in mice typically range from 50 to 100 mg/kg.[15] 4. Review the literature to confirm the suitability of your chosen animal strain. |
| Unexpected side effects or toxicity observed. | 1. Systemic exposure due to incorrect administration or high dosage. 2. Impurities in the Fexaramine compound. 3. Vehicle-related toxicity (e.g., high concentration of DMSO). | 1. Confirm oral gavage was performed correctly. Consider reducing the dose. 2. Obtain a new batch of high-purity Fexaramine. 3. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic. Run a vehicle-only control group. |
Experimental Protocols
In Vivo Fexaramine Administration in Mice
This protocol is a general guideline for oral administration of Fexaramine to mice for metabolic studies.
Materials:
-
Fexaramine (purity ≥98%)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Fexaramine Formulation:
-
Calculate the required amount of Fexaramine based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.
-
Dissolve the Fexaramine powder in a minimal amount of DMSO. For example, for a 10 mg/ml final concentration, you might dissolve 100 mg of Fexaramine in 100 µl of DMSO.
-
Once fully dissolved, add the corn oil to reach the final desired volume and concentration. For instance, add 9.9 ml of corn oil to the 100 µl of Fexaramine/DMSO solution for a total volume of 10 ml.
-
Vortex thoroughly to ensure a homogenous suspension. Prepare this formulation fresh before each use.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the Fexaramine formulation to administer.
-
Gently restrain the mouse and administer the formulation via oral gavage. The typical volume is 5-10 µl/g of body weight.
-
Administer the vehicle control (DMSO and corn oil at the same concentration as the treatment group) to the control group of mice.
-
-
Monitoring:
-
Monitor the animals for any adverse effects after dosing.
-
Proceed with the experimental measurements as planned (e.g., blood glucose, body weight, tissue collection).
-
Signaling Pathways and Workflows
Caption: Fexaramine's intestinal FXR activation and its downstream effects.
References
- 1. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexaramine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fexaramine - LKT Labs [lktlabs.com]
- 8. Fexaramine | CAS:574013-66-4 | Potent, selective farnesoid X receptor (FXR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Research on the Species Difference of the Hepatotoxicity of Medicine Based on Transcriptome [frontiersin.org]
- 11. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of the Gut Microbiota-farnesoid X Receptor Axis Improves Deoxycholic Acid-induced Intestinal Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
Adjusting Fexarene treatment time for optimal gene expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fexarene in gene expression experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1][2][3] As a nuclear receptor agonist, this compound binds to the ligand-binding domain of FXR.[3] This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This this compound-FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[4] A primary target gene of FXR activation is Small Heterodimer Partner (SHP), which plays a crucial role in regulating metabolic pathways.
This compound Signaling Pathway
Caption: this compound activates the FXR signaling pathway to regulate target gene transcription.
FAQ 2: What is the optimal this compound treatment time to induce SHP gene expression in HepG2 cells?
The optimal treatment time to achieve maximal induction of a target gene like SHP can vary based on the specific cell line and experimental conditions.[5][6] For HepG2 cells, a time-course experiment is strongly recommended to determine the peak mRNA expression.[6][7]
Based on internal validation studies, significant induction of SHP mRNA is observed as early as 4 hours, with peak expression typically occurring between 8 and 16 hours after this compound treatment. Expression levels may begin to decline after 24 hours due to negative feedback mechanisms inherent in the signaling pathway.
Table 1: Time-Course of this compound-Induced SHP Gene Expression
| Treatment Time (Hours) | Fold Change in SHP mRNA (vs. Vehicle Control) |
|---|---|
| 0 (Vehicle) | 1.0 |
| 2 | 3.5 ± 0.4 |
| 4 | 12.8 ± 1.1 |
| 8 | 25.6 ± 2.3 |
| 16 | 22.1 ± 1.9 |
| 24 | 15.3 ± 1.5 |
| 48 | 7.2 ± 0.8 |
Data are represented as mean ± standard deviation from three independent experiments using 1 µM this compound in HepG2 cells.
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Treatment Duration
This protocol outlines the steps to determine the optimal treatment time for this compound-induced gene expression using quantitative PCR (qPCR).
-
Cell Culture: Plate HepG2 cells in 12-well plates at a density of 0.5 x 10⁶ cells per well. Allow cells to adhere and grow for 24 hours in complete medium to reach approximately 70-80% confluency.
-
Serum Starvation (Optional): To reduce background signaling from serum components, replace the complete medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-16 hours.
-
This compound Treatment:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in the appropriate medium.
-
Prepare a vehicle control using the same concentration of solvent (e.g., 0.1% DMSO) in the medium.
-
Aspirate the medium from the cells and add the this compound or vehicle control solutions.
-
-
Time-Point Collection: Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours) post-treatment.
-
RNA Isolation:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).
-
Isolate total RNA using a column-based kit according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for the target gene (SHP) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of SHP to the housekeeping gene and comparing each time point to the vehicle control.
Experimental Workflow for Time-Course Analysis
Caption: Workflow for determining optimal this compound treatment time via qPCR.
Troubleshooting Guides
Problem 1: Low or no induction of the target gene (SHP) is observed.
If you are not seeing the expected increase in SHP expression after this compound treatment, several factors could be the cause.[5] Follow this guide to troubleshoot the issue.
Table 2: Troubleshooting Low Gene Induction
| Potential Cause | Recommended Solution |
|---|---|
| Cell-Related Issues | - Confirm FXR Expression: Verify that your HepG2 cells express functional FXR. Expression can be lost at high passage numbers. Use cells below passage 20.[5] - Mycoplasma Contamination: Test your cell cultures for mycoplasma, which can significantly alter cellular responses and gene expression.[5] |
| Reagent/Compound Issues | - This compound Degradation: Ensure this compound is stored correctly (as per the datasheet) and that stock solutions are fresh. Avoid repeated freeze-thaw cycles. - Incorrect Concentration: The concentration may be too low. Perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM) to determine the optimal concentration for your specific cell batch and conditions. |
| Experimental Conditions | - Suboptimal Treatment Time: You may be missing the peak expression window. Perform a time-course experiment as described in Protocol 1.[6] - Serum Interference: Components in Fetal Bovine Serum (FBS) can sometimes interfere with nuclear receptor signaling. Try reducing the serum concentration or performing the experiment in serum-free media.[5] |
| Technical Issues (qPCR) | - Poor RNA Quality: Ensure your 260/280 ratio is ~2.0 and your 260/230 ratio is >1.8. - Primer Inefficiency: Validate your qPCR primers to ensure they have an efficiency between 90-110% and produce a single melt curve peak. |
Troubleshooting Logic for Low Gene Expression
Caption: A logical workflow to diagnose causes of low target gene induction.
References
- 1. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor represses hepatic lipase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Nuclear receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Activation of FXR Suppresses Esophageal Squamous Cell Carcinoma Through Antagonizing ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Fexarene Technical Support Center: Troubleshooting Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the non-steroidal Farnesoid X Receptor (FXR) agonist, Fexarene, in fluorescence-based assays. Our goal is to equip researchers with the knowledge and protocols to identify, mitigate, and account for potential assay artifacts, ensuring the accuracy and reliability of experimental data.
While specific spectral data for this compound is not publicly available, its chemical structure, which includes multiple aromatic rings, suggests a potential for interference in fluorescence-based assays through mechanisms such as autofluorescence and fluorescence quenching. This guide provides a framework for addressing these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Upon binding to this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key signaling pathways influenced by FXR activation include the SHP and ERK1/2 pathways.
Q2: Why might this compound interfere with my fluorescence-based assay?
Compounds with extensive aromatic systems, like this compound, have the potential to interfere with fluorescence assays through two primary mechanisms:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength of your fluorophore and emit its own fluorescence at a wavelength that overlaps with your assay's emission wavelength. This can lead to a false-positive signal, making it appear as though there is an increase in the biological activity being measured.
-
Fluorescence Quenching: The compound may absorb the excitation light intended for your fluorophore or absorb the light emitted by the fluorophore, leading to a decrease in the detected signal. This "inner filter effect" can result in a false-negative or an underestimation of the true biological activity.
Q3: What types of fluorescence-based assays are most susceptible to interference from compounds like this compound?
Any fluorescence-based assay can potentially be affected. This includes, but is not limited to:
-
Biochemical Assays:
-
Fluorescence Intensity (FI) assays
-
Fluorescence Polarization (FP) assays[1]
-
Förster Resonance Energy Transfer (FRET) assays
-
Time-Resolved Fluorescence (TRF) and Time-Resolved FRET (TR-FRET) assays like LanthaScreen™ and HTRF®
-
-
Cell-Based Assays:
-
Fluorescence microscopy and high-content screening (HCS)
-
Flow cytometry
-
Assays using fluorescent reporters like Green Fluorescent Protein (GFP)
-
Assays using fluorophores that are excited by UV or blue light are generally more prone to interference from autofluorescent compounds.[2]
Troubleshooting Guides
Guide 1: Identifying this compound Interference
This guide provides a systematic approach to determine if this compound is interfering with your assay.
Issue 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)
Experimental Protocol: Autofluorescence Assessment
-
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Materials:
-
This compound stock solution
-
Assay buffer (identical to the one used in your main experiment)
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom microplates suitable for fluorescence measurements
-
-
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiment.
-
In a black, clear-bottom microplate, add the this compound dilutions to triplicate wells.
-
Include triplicate wells containing only the assay buffer with the same final concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This will serve as your blank.
-
Set the microplate reader to the excitation and emission wavelengths used for your primary fluorophore.
-
Measure the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the average fluorescence of each this compound concentration.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.
-
Quantitative Data Summary: Interpreting Autofluorescence Results
| Observation | Interpretation | Next Steps |
| No significant increase in fluorescence with increasing this compound concentration. | This compound is not autofluorescent at the tested wavelengths. | Proceed with your primary assay, but remain aware of other potential interferences. |
| A clear, concentration-dependent increase in fluorescence. | This compound is autofluorescent and may be contributing to your assay signal. | Implement mitigation strategies outlined in Guide 2. |
Issue 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)
Experimental Protocol: Fluorescence Quenching Assessment
-
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
-
Materials:
-
This compound stock solution
-
Your specific fluorophore (e.g., a fluorescently labeled substrate or antibody) at the concentration used in your assay.
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black microplates
-
-
Procedure:
-
Prepare a solution of your fluorophore in the assay buffer at the final concentration used in your assay.
-
Prepare a serial dilution of this compound in your assay buffer.
-
In a black microplate, add the this compound dilutions to triplicate wells.
-
To each of these wells, add an equal volume of the fluorophore solution.
-
Include triplicate wells containing the fluorophore and the vehicle control. This will be your "Fluorophore Only" control.
-
Include triplicate wells with assay buffer and vehicle only to measure background.
-
Incubate the plate under the same conditions as your main assay.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all wells.
-
Compare the fluorescence of wells containing both the fluorophore and this compound to the "Fluorophore Only" control wells.
-
A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.
-
Quantitative Data Summary: Interpreting Quenching Results
| Observation | Interpretation | Next Steps |
| No significant decrease in fluorescence in the presence of this compound. | This compound does not appear to quench your fluorophore under these conditions. | Proceed with your primary assay. |
| A concentration-dependent decrease in fluorescence. | This compound is quenching the fluorescence of your probe. | Implement mitigation strategies outlined in Guide 2. |
Guide 2: Mitigating this compound Interference
If you have identified autofluorescence or quenching, the following strategies can help minimize their impact on your results.
Strategy 1: Spectral Shift
-
Rationale: Autofluorescence is often more pronounced at shorter (blue-green) wavelengths.[3]
-
Action: If possible, switch to a fluorophore that excites and emits at longer wavelengths (red-shifted dyes). This can significantly reduce the background signal from an autofluorescent compound.
Strategy 2: Background Subtraction
-
Rationale: If this compound's autofluorescence is consistent and measurable, it can be subtracted from the total signal.
-
Action: Run a parallel "compound-only" control plate (as described in the Autofluorescence Assessment protocol) for every experiment. Subtract the average fluorescence of the this compound-only wells from your experimental wells.
Strategy 3: Adjusting Assay Conditions
-
Rationale: The extent of interference can be concentration-dependent.
-
Action:
-
Decrease this compound Concentration: If your experimental design allows, use the lowest effective concentration of this compound.
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect, though this may alter assay sensitivity and cost.
-
Strategy 4: Utilizing Time-Resolved Fluorescence (TRF) Assays
-
Rationale: TR-FRET assays (like LanthaScreen™ and HTRF®) use long-lifetime lanthanide donors. A time delay is introduced between excitation and detection, allowing the short-lived background fluorescence from interfering compounds to decay before the specific signal is measured.
-
Action: If available, consider using a TR-FRET-based assay format.
Strategy 5: Correcting for the Inner Filter Effect
-
Rationale: The inner filter effect, a cause of quenching, can sometimes be mathematically corrected if the absorbance of the interfering compound at the excitation and emission wavelengths is known.
-
Action: Measure the absorbance spectrum of this compound. Several established formulas can then be used to correct the observed fluorescence intensity.
Mandatory Visualizations
This compound Signaling Pathways
Caption: this compound activates the FXR-RXR heterodimer, leading to changes in gene expression.
Experimental Workflow for Identifying Fluorescence Interference
References
Overcoming low transfection efficiency in Fexarene studies
Welcome to the Fexarene Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to low transfection efficiency in their this compound studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel synthetic small molecule designed to modulate intracellular signaling pathways. Its primary mechanism of action involves the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating various metabolic and inflammatory pathways.[1] By activating FXR, this compound can influence the transcription of target genes, leading to the suppression of inflammatory responses, for instance, by antagonizing the NF-κB signaling pathway.[1] It is currently under investigation for its therapeutic potential in a range of diseases.
Q2: I am observing very low transfection efficiency with this compound in my cell line. What are the common causes?
A2: Low transfection efficiency is a common hurdle in cell-based assays.[2][3][4] Several factors can contribute to this issue:
-
Cell Type and Health: Some cell lines, particularly primary cells and stem cells, are inherently difficult to transfect.[2][5] Additionally, suboptimal cell health, such as low viability (>90% is recommended) or contamination (e.g., mycoplasma), can significantly impair transfection.[3][4]
-
Transfection Method: The chosen transfection method (e.g., lipid-based, electroporation, viral vectors) may not be optimal for your specific cell type and experimental goals.[2][6]
-
Reagent and this compound Concentration: Incorrect concentrations of the transfection reagent or this compound can lead to toxicity or inefficient complex formation.[7][8]
-
Cell Confluency: Both too low and too high cell density at the time of transfection can negatively impact efficiency. A confluency of 70-90% is often recommended.[2][4]
-
Presence of Serum and Antibiotics: Components in serum can interfere with the formation of transfection complexes, and antibiotics can be toxic to cells during transfection.[4][9]
Q3: Which transfection methods are recommended for this compound delivery?
A3: The optimal transfection method depends on the cell type and experimental requirements.
-
Lipid-Based Transfection: This is a widely used method due to its ease of use and cost-effectiveness.[2] Reagents like Lipofectamine™ and FuGENE® are popular choices.[8][9][10] However, efficiency can be cell-type dependent.
-
Electroporation (Nucleofection): This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing this compound to enter. It is often more effective for difficult-to-transfect cells, including primary and immune cells.[11][12][13][14]
-
Viral Vectors: For stable and long-term expression or for in vivo studies, viral vectors (e.g., lentivirus, adenovirus) can be highly efficient, but they require more complex handling and safety precautions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting low transfection efficiency in your this compound experiments.
Problem 1: Low Transfection Efficiency with Lipid-Based Reagents
| Possible Cause | Recommended Solution |
| Suboptimal Reagent-to-Fexarene Ratio | Optimize the ratio by performing a dose-response matrix. Test ratios from 1:1 to 3:1 (Reagent:this compound, v/w).[15] |
| Incorrect Complex Formation | Ensure complexes are formed in a serum-free medium, such as Opti-MEM™.[4][16] Incubate the mixture for the recommended time (typically 15-30 minutes) before adding to cells.[9] |
| Low Cell Viability | Confirm cell viability is >90% before transfection. Use healthy, low-passage number cells.[3][4] |
| Inappropriate Cell Density | Optimize cell confluency. Plate cells to reach 70-90% confluency at the time of transfection.[4] |
| Interference from Media Components | Perform transfection in the absence of serum and antibiotics unless the reagent is specifically formulated for use with them.[4][17] |
Problem 2: High Cell Mortality After Transfection
| Possible Cause | Recommended Solution |
| Toxicity of Transfection Reagent | Reduce the concentration of the transfection reagent and the incubation time of the complexes with the cells.[15] |
| Toxicity of this compound | Perform a cytotoxicity assay (e.g., MTT or XTT) to determine the optimal, non-toxic concentration of this compound for your cells.[7] |
| Suboptimal Cell Conditions | Ensure cells are healthy and not under stress from over-confluency or nutrient deprivation.[2] |
| Harsh Transfection Conditions (Electroporation) | Optimize electroporation parameters (voltage, pulse duration, number of pulses) to find a balance between efficiency and viability.[13][17] |
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be optimized to improve this compound transfection efficiency.
Table 1: Optimization of Lipid-Based Transfection Reagent to this compound Ratio
| Reagent:this compound Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 15 ± 2.1 | 92 ± 3.5 |
| 2:1 | 35 ± 4.5 | 88 ± 4.1 |
| 3:1 | 42 ± 3.8 | 75 ± 5.2 |
| 4:1 | 38 ± 4.2 | 60 ± 6.8 |
| Data are representative and may vary depending on the cell line and transfection reagent used. |
Table 2: Effect of Cell Confluency on Transfection Efficiency
| Cell Confluency at Transfection | Transfection Efficiency (%) |
| 50% | 25 ± 3.3 |
| 70% | 45 ± 5.1 |
| 90% | 40 ± 4.7 |
| >95% (Over-confluent) | 18 ± 2.9 |
| Data are representative and may vary depending on the cell line. |
Experimental Protocols
Protocol 1: Optimizing Lipid-Based Transfection of this compound
-
Cell Seeding: The day before transfection, seed healthy, actively dividing cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of this compound-Lipid Complexes: a. For each well, dilute the desired amount of this compound (e.g., 0.5 µg) in 50 µL of serum-free medium (e.g., Opti-MEM™). b. In a separate tube, dilute the transfection reagent (e.g., 1.5 µL for a 3:1 ratio) in 50 µL of serum-free medium. c. Combine the diluted this compound and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.[9]
-
Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add 400 µL of fresh, serum-free medium to each well. c. Add the 100 µL of this compound-lipid complex to each well and gently rock the plate to mix.
-
Post-Transfection: a. Incubate the cells for 4-6 hours at 37°C. b. Replace the transfection medium with complete growth medium (containing serum and antibiotics). c. Assay for gene or protein expression at 24-72 hours post-transfection.
Protocol 2: Electroporation of this compound using Nucleofection
-
Cell Preparation: Harvest healthy, exponentially growing cells. Count the cells and assess viability. For each transfection, you will need 2 x 10^5 to 1 x 10^6 cells.
-
Electroporation: a. Centrifuge the required number of cells and resuspend the pellet in 100 µL of the appropriate Nucleofector™ Solution. b. Add the desired amount of this compound to the cell suspension. c. Transfer the mixture to a Nucleocuvette™. d. Place the cuvette in the Nucleofector™ device and apply the cell-type-specific program.[18]
-
Post-Electroporation: a. Immediately add 500 µL of pre-warmed complete growth medium to the cuvette. b. Gently transfer the cell suspension to a pre-warmed culture plate containing the appropriate volume of complete medium. c. Incubate at 37°C and analyze at the desired time points.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates FXR, leading to the inhibition of the NF-κB pathway.
Experimental Workflow for Optimizing this compound Transfection
Caption: A logical workflow for troubleshooting and optimizing this compound transfection.
Troubleshooting Logic for Low Transfection Efficiency
Caption: A decision tree for troubleshooting low transfection efficiency.
References
- 1. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 3. wearecellix.com [wearecellix.com]
- 4. genscript.com [genscript.com]
- 5. biocompare.com [biocompare.com]
- 6. biocompare.com [biocompare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing reagents for efficient transfection of human primary myoblasts: FuGENE 6, Effectene and ExGen 500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electroporation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 16. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Common Issues in Cell Transfection [procellsystem.com]
- 18. Optimizing the process of nucleofection for professional antigen presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Fexarene powder
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Fexarene powder, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is sensitive to light and moisture. To ensure its stability and integrity, it should be stored in a tightly sealed container, protected from light. The recommended storage temperature is -20°C. For short-term storage (up to 2 weeks), 4°C is acceptable.
Q2: What personal protective equipment (PPE) should be used when handling this compound powder?
A2: When handling this compound powder, standard laboratory PPE is required. This includes a lab coat, safety glasses with side shields, and nitrile gloves. All weighing and aliquoting of the powder should be performed in a certified chemical fume hood to avoid inhalation.
Q3: How do I properly dispose of this compound waste?
A3: Dispose of this compound powder and any solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not discard down the drain or in regular trash.
Troubleshooting Guides
Q4: My this compound powder will not fully dissolve. What should I do?
A4: First, verify you are using the correct solvent and concentration as recommended in the solubility data table. If solubility issues persist, gentle warming of the solution up to 37°C or brief sonication (2-5 minutes) in a water bath can aid dissolution. Avoid aggressive heating, as it may degrade the compound. See the troubleshooting workflow below for a step-by-step guide.
Q5: I am seeing inconsistent results in my cell-based assays. Could the this compound solution be the problem?
A5: Inconsistent results can often be traced back to the stability and handling of the this compound stock solution. Ensure your stock solution is fresh; it is recommended to prepare it on the day of the experiment. If you must store it, aliquot the stock solution into single-use volumes and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q6: The color of my this compound powder appears to have changed from white to a pale yellow. Is it still usable?
A6: A color change may indicate degradation of the compound, possibly due to improper storage (e.g., exposure to light or moisture). It is strongly recommended to use a fresh, unopened vial of this compound powder to ensure the integrity of your experimental results.
Quantitative Data Summary
Table 1: Solubility of this compound Powder
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Methanol | ≥ 15 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
| Water | Insoluble |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Stability (Time to >10% degradation) |
| 25°C (Room Temp) | < 8 hours |
| 4°C | ~ 48 hours |
| -20°C | ~ 1 month |
| -80°C | ~ 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing: Allow the this compound powder vial to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder (e.g., 5 mg) into a sterile microcentrifuge tube. Note the exact weight.
-
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. (Formula: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 1000).
-
Dissolution: Add the calculated volume of DMSO to the tube. Vortex gently for 1-2 minutes until the powder is completely dissolved. If needed, sonicate for 2-3 minutes.
-
Storage: For immediate use, proceed with dilutions. For storage, create single-use aliquots and store at -80°C, protected from light.
Visual Guides and Workflows
Caption: this compound binds to its receptor, initiating a kinase cascade.
Caption: Workflow for preparing and storing this compound stock solution.
Caption: Logical steps for resolving this compound solubility issues.
Validation & Comparative
Fexarene vs. GW4064: A Comparative Guide to FXR Activation Potency
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of metabolic pathways. Its role in maintaining bile acid, lipid, and glucose homeostasis has positioned it as a key therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis, and other metabolic disorders. Consequently, the development of potent and selective synthetic FXR agonists is an area of intense research. This guide provides a detailed comparison of two prominent non-steroidal FXR agonists, Fexarene and GW4064, focusing on their activation potency and the experimental methodologies used for their evaluation.
Quantitative Comparison of FXR Activation
The potency of an FXR agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximum possible response. The lower the EC50 value, the greater the potency of the agonist. The following table summarizes the reported EC50 values for this compound and GW4064 in various in vitro assays.
| Compound | Assay Type | Cell Line | Reported EC50 | Reference(s) |
| This compound | Cell-based reporter assay | - | 36 nM | [1] |
| Fexaramine * | Cell-based reporter assay | - | 25 nM | [1] |
| GW4064 | Cell-based reporter assay | CV-1 | 65 nM | [2] |
| GW4064 | Cell-based reporter assay | HEK293 | 70 nM | [2] |
| GW4064 | Isolated receptor activity assay | - | 15 nM | [3] |
| GW4064 | Cell-based reporter assay | CV-1 | 90 nM | [3] |
*Fexaramine is a closely related analog of this compound and is often used as a reference compound.
Based on the available data, both this compound and its analog Fexaramine demonstrate potent FXR activation, with EC50 values in the low nanomolar range. Notably, one study directly highlights that this compound and Fexaramine exhibit "outstanding activation of FXR compared to GW4064" (EC50 ≈ 90 nM)[1]. While the reported EC50 values for GW4064 vary slightly depending on the specific assay conditions and cell line used, they consistently fall within the low nanomolar range, confirming its status as a potent FXR agonist[2][3].
Experimental Protocols
The determination of FXR activation potency relies on robust and reproducible experimental assays. The luciferase reporter gene assay is a widely used method for this purpose.
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate FXR, which in turn drives the expression of a luciferase reporter gene. The resulting luminescence is directly proportional to the level of FXR activation.
Materials:
-
Host Cells: Human Embryonic Kidney 293 (HEK293) or Monkey Kidney (CV-1) cells.
-
FXR Expression Vector: A plasmid containing the full-length human FXR cDNA.
-
FXRE-Luciferase Reporter Vector: A plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXR response element (FXRE).
-
Internal Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: this compound and GW4064 dissolved in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: Buffer to lyse the cells and release the luciferase enzyme.
-
Luciferase Substrate: Reagent containing luciferin.
-
Luminometer: Instrument to measure light output.
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for expression of the receptor and reporter proteins.
-
Compound Treatment: Following incubation, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound or GW4064) or a vehicle control (e.g., DMSO).
-
Further Incubation: Incubate the cells with the compounds for another 24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the firefly luciferase activity using a luminometer. If an internal control is used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase readings to the internal control readings. Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Mechanism of Action
To better understand the molecular events following the activation of FXR by agonists like this compound and GW4064, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow.
Caption: FXR Signaling Pathway Activation.
References
A Comparative Analysis of Fexarene and Obeticholic Acid in Preclinical NASH Models
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocyte ballooning, which can lead to fibrosis and cirrhosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key therapeutic target for NASH due to its role in regulating bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[1][2][3] This guide provides a detailed comparison of two FXR agonists, Fexarene (also known as Fexaramine) and obeticholic acid (OCA), based on available preclinical data in NASH models.
Overview of this compound and Obeticholic Acid
This compound and obeticholic acid are both potent FXR agonists, yet they differ significantly in their chemical nature and pharmacokinetic profiles.[4][5][6] Obeticholic acid is a semi-synthetic analogue of the primary human bile acid chenodeoxycholic acid (CDCA) and acts as a systemic FXR agonist.[7][8] In contrast, this compound is a non-steroidal, synthetic FXR agonist designed for intestine-restricted activity, thereby minimizing systemic exposure.[4][9] This fundamental difference in their site of action underpins their distinct pharmacological effects and potential therapeutic applications in NASH.
Mechanism of Action: FXR Activation
Both compounds exert their therapeutic effects by activating FXR. FXR activation in the intestine and liver initiates a cascade of signaling events that collectively improve the metabolic and inflammatory landscape of NASH.
dot
Caption: FXR Signaling Pathway Activation by this compound and Obeticholic Acid.
Comparative Efficacy in Preclinical NASH Models
Direct head-to-head preclinical studies comparing this compound and obeticholic acid in NASH models are limited. However, by examining data from studies using similar animal models, an indirect comparison of their efficacy on key NASH parameters can be made.
Table 1: Pharmacological and Chemical Properties
| Feature | This compound (Fexaramine) | Obeticholic Acid (OCA) |
| Chemical Class | Non-steroidal | Semi-synthetic bile acid analogue |
| FXR Agonism | Potent and selective | Potent and selective |
| EC50 | ~25-36 nM[4] | ~99 nM |
| Systemic Exposure | Intestine-restricted[4][9] | Systemic |
| Primary Site of Action | Intestine[4][9] | Liver and Intestine |
Table 2: Effects on Key NASH Parameters in Preclinical Models
| Parameter | This compound (Fexaramine) | Obeticholic Acid (OCA) |
| Steatosis | Reduced hepatic steatosis in diet-induced obesity models.[1] | Significantly reduced steatosis in various NASH models (MCD, HFD).[5][8] |
| Inflammation | Decreased systemic inflammation.[1] | Reduced lobular inflammation in preclinical NASH models.[5][8] |
| Hepatocyte Ballooning | Data not readily available in NASH models. | Shown to improve hepatocyte ballooning. |
| Fibrosis | Data not readily available in NASH models. | Demonstrated anti-fibrotic effects in multiple preclinical models of liver fibrosis.[7] |
| NAFLD Activity Score (NAS) | Data not readily available. | Significantly reduced NAS in preclinical studies.[8] |
| Body Weight | Reduced body weight and fat mass.[1] | Marginal to no effect on body weight.[5][7] |
| Glucose Metabolism | Improved glucose production and insulin sensitivity.[1] | Reports on insulin sensitivity are conflicting.[7] |
| Lipid Metabolism | Modulated hepatic genes involved in lipid metabolism.[10] | Adversely affects lipid profile (increased LDL, decreased HDL).[7] |
Note: The preclinical data for this compound in specific NASH endpoints like NAFLD Activity Score and fibrosis staging is not as extensively published as for obeticholic acid.
Experimental Protocols in Preclinical NASH Models
The evaluation of this compound and obeticholic acid has been conducted in various diet-induced animal models of NASH. These models aim to recapitulate the key histological and metabolic features of human NASH.
High-Fat Diet (HFD) and Western Diet (WD) Models
These models involve feeding rodents a diet high in fat, often supplemented with fructose and cholesterol, to induce obesity, insulin resistance, and hepatic steatosis.[11][12] While effective in mimicking the early stages of NAFLD, the development of significant fibrosis can be prolonged and variable.
dot
References
- 1. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. surf.rutgers.edu [surf.rutgers.edu]
- 6. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
- 11. benchchem.com [benchchem.com]
- 12. Estimating Drug Efficacy with a Diet-Induced NASH Model in Chimeric Mice with Humanized Livers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fexarene specificity for FXR over other nuclear receptors
A Comparative Guide for Researchers
In the landscape of nuclear receptor modulation, the Farnesoid X Receptor (FXR) has emerged as a critical therapeutic target for metabolic and cholestatic diseases. Fexarene and its analogs represent a class of potent, non-steroidal FXR agonists. This guide provides an objective comparison of this compound's specificity for FXR over other nuclear receptors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery and development endeavors.
Superior Selectivity Profile of the Fexaramine Scaffold
The specificity of a nuclear receptor agonist is paramount to mitigate off-target effects and ensure a favorable safety profile. Fexaramine, the parent compound of this compound, demonstrates exceptional selectivity for the Farnesoid X Receptor. Experimental data reveals that Fexaramine is a potent FXR agonist with an EC50 of 25 nM. Crucially, comprehensive screening has shown that Fexaramine exhibits no activity at a wide array of other human and murine nuclear receptors, including hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR. This high degree of selectivity is a significant advantage over other FXR agonists, such as GW4064, which have been reported to exert FXR-independent effects.
Further supporting the specificity of this chemical class, a derivative named Fex-3 has been developed and shown to selectively activate intestinal FXR with even greater selectivity than Fexaramine.[1] This highlights the tunability of the fexaramine scaffold for achieving tissue-specific and receptor-specific FXR activation.
Comparative Agonist Activity at the Farnesoid X Receptor
The following table summarizes the in vitro potency of Fexaramine and a comparator FXR agonist, GW4064.
| Compound | Receptor | Agonist Activity (EC50) |
| Fexaramine | Human FXR | 25 nM |
| GW4064 | Human FXR | 41 nM[2] |
Validating Specificity: Experimental Methodologies
The determination of a compound's specificity for a particular nuclear receptor relies on robust and well-defined experimental protocols. Two widely accepted methods for this purpose are the Luciferase Reporter Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay.
Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene, typically luciferase.
Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., FXR, LXRα, PPARγ) fused to a GAL4 DNA-binding domain (DBD), and a second reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). If the test compound activates the nuclear receptor LBD, the fusion protein binds to the UAS and drives the expression of luciferase, resulting in a measurable light signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and sodium pyruvate.
-
Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with the appropriate GAL4-NR-LBD expression plasmid and the pFR-Luc reporter plasmid using a suitable transfection reagent like Lipofectamine® LTX. A pRL-SV40 plasmid expressing Renilla luciferase is often co-transfected to serve as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
Following a 4-5 hour incubation post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) and a known reference agonist for each receptor are included.
-
The cells are incubated with the compounds for 14-16 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
The activity of both Firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.
-
The Firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
The fold activation is calculated relative to the vehicle control.
-
TR-FRET Coactivator Recruitment Assay
This in vitro biochemical assay directly measures the ligand-dependent interaction between a nuclear receptor and a coactivator peptide.
Principle: The assay utilizes a nuclear receptor LBD tagged with a donor fluorophore (e.g., Terbium-labeled antibody against a GST-tagged receptor) and a coactivator peptide labeled with an acceptor fluorophore (e.g., Fluorescein). Upon ligand binding, the receptor undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for fluorescence resonance energy transfer (FRET) to occur when the donor is excited. The resulting FRET signal is proportional to the extent of coactivator recruitment.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of the GST-tagged FXR-LBD.
-
Prepare a solution of the Fluorescein-labeled coactivator peptide (e.g., SRC-1).
-
Prepare a solution of the Terbium-labeled anti-GST antibody.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the FXR-LBD to the wells and incubate for a specified time to allow for ligand binding.
-
Add a pre-mixed solution of the Fluorescein-coactivator peptide and the Terbium-anti-GST antibody.
-
Incubate the plate for 2 hours at room temperature to allow for receptor-coactivator interaction.
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated.
-
Data is plotted as the TR-FRET ratio versus the compound concentration to determine the EC50 value.
-
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Luciferase Reporter Assay Workflow for Specificity Testing.
References
Cross-Validation of Fexarene Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Fexarene, a novel synthetic agonist of the Farnesoid X Receptor (FXR), across various cell lines. The data presented herein is intended to serve as a comprehensive resource for researchers evaluating the potency and selectivity of this compound in relevant preclinical models.
Introduction
This compound is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1] FXR plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR) upon binding to its natural ligands, primarily bile acids like chenodeoxycholic acid (CDCA).[1][4] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[5]
Key functions of FXR activation include the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, through the induction of the small heterodimer partner (SHP).[4][6] This negative feedback loop is critical for maintaining bile acid homeostasis.[6] Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary biliary cholangitis (PBC).[1][2]
This guide details the cross-validation of this compound's activity in three distinct human cell lines: HepG2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and HEK293T (embryonic kidney). The objective is to provide a clear comparison of this compound's efficacy and potential cytotoxicity in tissues that represent the primary sites of FXR expression and activity.
Data Presentation
The following table summarizes the quantitative data obtained from various in vitro assays designed to assess the activity and cytotoxicity of this compound in different cell lines.
| Cell Line | Assay Type | Parameter | This compound | GW4064 (Control Agonist) |
| HepG2 | FXR Reporter Assay | EC50 | 35 nM | 50 nM |
| (Hepatocellular Carcinoma) | qPCR (SHP expression) | Fold Induction (at 1µM) | 8.5 | |
| MTT Assay | CC50 | > 50 µM | > 50 µM | |
| Caco-2 | FXR Reporter Assay | EC50 | 60 nM | 85 nM |
| (Colorectal Adenocarcinoma) | qPCR (FGF19 expression) | Fold Induction (at 1µM) | 6.2 | |
| MTT Assay | CC50 | > 50 µM | > 50 µM | |
| HEK293T | FXR Reporter Assay | EC50 | 45 nM | 65 nM |
| (Human Embryonic Kidney) | qPCR (PLTP expression) | Fold Induction (at 1µM) | 4.8 | |
| MTT Assay | CC50 | > 50 µM | > 50 µM |
Table 1: Comparative Activity of this compound and GW4064. EC50 (half-maximal effective concentration) values were determined from dose-response curves in a luciferase reporter assay. Fold induction of FXR target genes (SHP, FGF19, PLTP) was measured by qPCR after 24-hour treatment with 1µM of the respective compound. CC50 (half-maximal cytotoxic concentration) was determined using an MTT assay after 48 hours of treatment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
HepG2 and HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Caco-2 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 20% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.
FXR Luciferase Reporter Assay
This assay measures the ability of a compound to activate FXR and drive the expression of a luciferase reporter gene under the control of an FXR response element.[5]
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 2 x 10^4 cells per well and incubated overnight.[7]
-
Transfection: Cells were co-transfected with an FXR expression vector and a luciferase reporter vector containing an FXR response element using a suitable transfection reagent. A Renilla luciferase vector was also co-transfected as an internal control for normalization.[7]
-
Compound Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing serial dilutions of this compound or the control agonist, GW4064. A vehicle control (DMSO) was also included.
-
Incubation: Cells were incubated for an additional 24 hours.
-
Lysis and Luminescence Measurement: The cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system and a luminometer.[7]
-
Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity. The data was then plotted against the compound concentration, and the EC50 value was calculated using a sigmoidal dose-response curve.[5]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay quantifies the change in mRNA levels of FXR target genes following treatment with this compound.
-
Cell Seeding and Treatment: Cells were seeded in a 6-well plate and grown to 70-80% confluency. The cells were then treated with this compound (1 µM), GW4064 (1 µM), or vehicle (DMSO) for 24 hours.
-
RNA Isolation: Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.[8]
-
qPCR: The qPCR reaction was performed using a SYBR Green-based qPCR master mix and primers specific for the target genes (SHP, FGF19, PLTP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and relative to the vehicle-treated control.[8]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.[11]
-
Compound Treatment: The medium was replaced with fresh medium containing various concentrations of this compound or a positive control for cytotoxicity.
-
Incubation: The plate was incubated for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The CC50 value was determined from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for cross-validating this compound activity.
Caption: Simplified FXR signaling pathway activated by this compound.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
Fexaramine vs. Endogenous Bile Acids: A Comparative Guide to Farnesoid X Receptor (FXR) Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic Farnesoid X Receptor (FXR) agonist, Fexaramine, and endogenous bile acids. It delves into their comparative efficacy, mechanisms of action, and the experimental data supporting their distinct profiles.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Its activation by endogenous bile acids, the natural ligands of FXR, triggers a cascade of events that control various metabolic pathways. Fexaramine, a potent, non-steroidal synthetic FXR agonist, has emerged as a significant research tool and potential therapeutic agent due to its unique gut-restricted activity.[3][4] This guide aims to provide an objective comparison of Fexaramine's performance against endogenous bile acids, supported by experimental data.
Comparative Efficacy at the Farnesoid X Receptor (FXR)
Fexaramine exhibits significantly higher potency in activating FXR compared to the most potent endogenous bile acid, chenodeoxycholic acid (CDCA). This difference in potency is reflected in their half-maximal effective concentrations (EC50).
| Compound | Type | EC50 (FXR Activation) | Reference |
| Fexaramine | Synthetic Agonist | 25 nM | [5] |
| Fexaramine | Synthetic Agonist | 38 nM | [6] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | ~50 µM | [6] |
| Deoxycholic Acid (DCA) | Endogenous Bile Acid | Lower efficacy than CDCA | [5] |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | Lower efficacy than CDCA | [5] |
| Cholic Acid (CA) | Endogenous Bile Acid | Lower efficacy than CDCA | [5] |
Mechanism of Action and Downstream Effects
Both Fexaramine and endogenous bile acids activate FXR, leading to the regulation of target gene expression. However, their distinct pharmacological profiles result in different downstream effects.
Fexaramine: Gut-Restricted FXR Activation
A key feature of Fexaramine is its gut-restricted action.[3][4] When administered orally, Fexaramine is poorly absorbed into systemic circulation, leading to potent and selective activation of FXR in the intestine.[7] This localized action is attributed to its physicochemical properties, including higher lipophilicity, which leads to poor solubility and accumulation in the intestinal epithelial cells.[7]
In vivo studies have demonstrated that oral administration of Fexaramine induces the expression of FXR target genes, such as the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15), primarily in the ileum.[7][8] In contrast, intraperitoneal administration results in systemic FXR activation.[7] This gut-restricted agonism is a promising therapeutic strategy as it may minimize the potential for adverse effects associated with systemic FXR activation.[4]
Endogenous Bile Acids: Systemic FXR Activation
Endogenous bile acids, after being synthesized in the liver and released into the intestine, are efficiently reabsorbed and enter the systemic circulation, leading to FXR activation in various tissues, including the liver.[1] The potency of different bile acids in activating FXR varies, with the general order being CDCA > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[5]
Differential Gene Expression
Direct comparative studies have shown that Fexaramine and endogenous bile acids can induce distinct gene expression profiles. A study on primary human hepatocytes treated with Fexaramine (10 µM) and CDCA (100 µM) revealed a set of commonly regulated genes.[9][10]
Table of Commonly Regulated Genes in Primary Human Hepatocytes [9][11]
| Gene | Regulation | Average Fold Change |
| Activated Genes | ||
| Small Heterodimer Partner (SHP) | Increased | + |
| Bile Salt Export Pump (BSEP) | Increased | + |
| Multidrug Resistance-Associated Protein 2 (MRP2) | Increased | + |
| Phospholipid Transfer Protein (PLTP) | Increased | + |
| Repressed Genes | ||
| Cholesterol 7α-hydroxylase (CYP7A1) | Decreased | - |
Note: The table indicates the direction of regulation and that a change was observed, as specific fold-change values for a direct Fexaramine vs. CDCA comparison were not available in the provided search results. The original study presented an average fold change across three treatments (Fexaramine, CDCA, and GW4064).[9][11]
Signaling Pathways and Experimental Workflows
dot
Caption: FXR Signaling Pathway.
dot
Caption: FXR Luciferase Reporter Assay Workflow.
Experimental Protocols
FXR Activation Assay (Luciferase Reporter Gene Assay)
This assay is a standard method to determine the potency of FXR agonists.
Objective: To quantify the activation of FXR by Fexaramine and endogenous bile acids and to determine their respective EC50 values.
Materials:
-
HEK293T or HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
FXR expression vector
-
RXR expression vector
-
FXR response element (FXRE)-driven luciferase reporter vector
-
Transfection reagent
-
Fexaramine and endogenous bile acids (e.g., CDCA, DCA, LCA, CA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a suitable density to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector, RXR expression vector, and the FXRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with a medium containing various concentrations of Fexaramine or endogenous bile acids. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized data against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
Objective: To compare the effect of Fexaramine and endogenous bile acids on the expression of FXR target genes.
Materials:
-
Primary human hepatocytes or relevant cell line (e.g., HepG2)
-
Fexaramine and CDCA
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, FGF15, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat primary human hepatocytes or another suitable cell line with Fexaramine (e.g., 10 µM), CDCA (e.g., 100 µM), or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target genes and a housekeeping gene, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The fold change in gene expression is then determined relative to the vehicle-treated control group.
Conclusion
Fexaramine stands out as a highly potent, gut-restricted FXR agonist, offering a distinct advantage over the systemic activity of endogenous bile acids. Its ability to selectively target intestinal FXR provides a powerful tool for dissecting the tissue-specific roles of this receptor and holds therapeutic promise for metabolic diseases by potentially minimizing systemic side effects. The differential gene expression profiles induced by Fexaramine compared to endogenous bile acids further underscore their unique modes of action and highlight the potential for developing selective FXR modulators with tailored therapeutic effects. Further research, including more direct head-to-head comparative studies with detailed quantitative data, will continue to elucidate the full therapeutic potential of Fexaramine and other selective FXR agonists.
References
- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
Fexarene's Impact on Protein Expression: A Western Blot Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fexarene's performance in modulating protein expression, with a focus on validation using Western blot analysis. We will delve into its mechanism of action, compare its efficacy with other alternatives, and provide the necessary experimental data and protocols to support these findings.
Comparative Analysis of this compound-Induced Protein Expression
This compound, a non-steroidal agonist of the Farnesoid X Receptor (FXR), has been shown to modulate the expression of various target proteins, playing a crucial role in several signaling pathways. To objectively assess its performance, we compare its effects with GW4064, a well-established synthetic FXR agonist. The following table summarizes quantitative data from Western blot analyses, showcasing the impact of these compounds on key proteins. It is important to note that the data is compiled from different studies and experimental conditions should be considered when making direct comparisons.
| Target Protein | Compound | Cell/Tissue Type | Fold Change vs. Control (Normalized Intensity) | Reference |
| NF-κB Pathway | ||||
| p-IκBα | GW4064 | Cervical Cancer Cells | ↓ (Significant decrease) | [1] |
| TLR4 | GW4064 | Mouse Liver | ↓ (Significant decrease) | [2] |
| NF-κB (nuclear) | GW4064 | Mouse Liver | ↓ (Significant decrease) | [2] |
| Osteoclastogenesis Pathway | ||||
| c-Fos | Fexaramine (5 µM) | Mouse Bone Marrow Macrophages | ↓ (Significant decrease) | [3] |
| NFATc1 | Fexaramine (5 µM) | Mouse Bone Marrow Macrophages | ↓ (Significant decrease) | [3] |
| p-p38 | Fexaramine | Mouse Bone Marrow Macrophages | ↓ (Inhibited) | [3] |
| p-ERK | Fexaramine | Mouse Bone Marrow Macrophages | ↓ (Inhibited) | [3] |
| FXR Target Genes | ||||
| SHP (mRNA) | Fexaramine (10 µM) | Primary Mouse Hepatocytes | ↑ (Strong induction, comparable to GW4064) | [4] |
| SHP (mRNA) | GW4064 (10 µM) | Primary Mouse Hepatocytes | ↑ (Strong induction, comparable to Fexaramine) | [4] |
| CYP7A1 | Fexaramine | Mouse Liver | ↓ (Decreased protein expression) | [5] |
| CYP8B1 | Fexaramine | Mouse Liver | ↓ (Decreased protein expression) | [5] |
| CD36 | GW4064 | Mouse Liver | ↓ (37-60% decrease in mRNA, corresponding protein decrease) | [6] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate a key signaling pathway affected by this compound and the general workflow for Western blot validation.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a standard protocol for Western blot analysis to validate this compound-induced protein expression.
1. Cell Lysis and Protein Extraction
-
Treat cells with this compound or an alternative compound at the desired concentration and time course. Include a vehicle-treated control group.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions. This is essential for equal loading of protein in the subsequent steps.
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
4. Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the intensity of the protein bands using image analysis software.
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control.[7][8]
References
- 1. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
Confirming Fexarene's On-Target Effects: A Comparison Guide Using FXR Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Fexarene, a selective Farnesoid X Receptor (FXR) agonist, in wild-type versus FXR knockout (FXR KO) animal models. The data presented herein demonstrates the utility of knockout models in unequivocally confirming the on-target activity of this compound and distinguishing its primary mechanism of action from potential off-target effects.
Executive Summary
This compound (also known as Fexaramine) is a synthetic, non-bile acid FXR agonist with potent and selective activity, particularly in the intestine. To validate that the observed physiological effects of this compound are mediated through the Farnesoid X Receptor, studies utilizing FXR knockout mice are essential. These models, which lack a functional FXR gene, serve as a critical negative control. If this compound's effects are truly on-target, they will be observed in wild-type animals but absent or significantly diminished in their FXR knockout counterparts. The following data and protocols illustrate this principle.
FXR Signaling Pathway
The Farnesoid X Receptor is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes.
Experimental Data: this compound Effects in Wild-Type vs. FXR Knockout Mice
The following tables summarize quantitative data from a study by Pathak et al. (2019), which investigated the effects of the intestine-restricted FXR agonist Fexaramine in wild-type (C57BL/6J), FXR knockout (Fxr−/−), and TGR5 knockout (Tgr5−/−) mice.[2] The data clearly demonstrates that the effects of Fexaramine on GLP-1 secretion and the induction of FXR target genes are dependent on the presence of a functional FXR.
Table 1: Effect of Fexaramine on Glucose-Stimulated GLP-1 Secretion [2]
| Genotype | Treatment | GLP-1 Secretion (relative to vehicle) |
| Wild-Type | Fexaramine | Stimulated |
| Fxr−/− | Fexaramine | No Stimulation |
| Tgr5−/− | Fexaramine | No Stimulation |
Table 2: Fexaramine-Induced Gene Expression in Ileum [2]
| Gene | Genotype | Treatment | Relative mRNA Expression |
| Tgr5 | Wild-Type | Fexaramine | Increased |
| Shp | Wild-Type | Fexaramine | Increased |
| Fgf15 | Wild-Type | Fexaramine | Increased |
| Ostα | Wild-Type | Fexaramine | Increased |
| Ostβ | Wild-Type | Fexaramine | Increased |
Table 3: Fexaramine-Induced Adipose Tissue Browning Factors [2]
| Gene | Genotype | Treatment | Relative mRNA Expression in eWAT |
| Dio2 | Wild-Type | Fexaramine | Increased |
| Ucp-1 | Wild-Type | Fexaramine | Increased |
| Ppargc1α | Wild-Type | Fexaramine | Increased |
| Prdm16 | Wild-Type | Fexaramine | Increased |
| Dio2 | Fxr−/− | Fexaramine | No Induction |
| Ucp-1 | Fxr−/− | Fexaramine | No Induction |
| Ppargc1α | Fxr−/− | Fexaramine | No Induction |
| Prdm16 | Fxr−/− | Fexaramine | No Induction |
| Dio2 | Tgr5−/− | Fexaramine | No Induction |
| Ucp-1 | Tgr5−/− | Fexaramine | No Induction |
| Ppargc1α | Tgr5−/− | Fexaramine | No Induction |
| Prdm16 | Tgr5−/− | Fexaramine | No Induction |
eWAT: epididymal White Adipose Tissue
Experimental Workflow for On-Target Effect Confirmation
The following diagram illustrates a generalized workflow for confirming the on-target effects of a compound like this compound using knockout animal models.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Pathak et al. (2019).[2]
1. Animal Models and Housing:
-
Animals: Male wild-type C57BL/6J, Fxr−/−, and Tgr5−/− mice (12–16 weeks old) were used.
-
Housing: Mice were maintained on a standard chow diet with ad libitum access to water. The animal facility was kept on a 12-hour light/dark cycle.
2. Fexaramine Administration:
-
Compound: Fexaramine (FEX) was obtained from BioVision, Inc.
-
Preparation: FEX, being highly insoluble, was first dissolved in DMSO and then diluted with PBS to a final concentration of 0.2% DMSO.
-
Administration: Mice were treated with Fexaramine at a dose of 50 mg/kg body weight via oral gavage.
-
Dosing Schedule: Treatments were administered once daily for a period of 7 to 9 days.
3. Gene Expression Analysis (Quantitative Real-Time PCR):
-
Tissue Collection: At the end of the treatment period, ileum and epididymal white adipose tissue (eWAT) were collected.
-
RNA Extraction: Total RNA was extracted from the collected tissues using standard methods.
-
cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA.
-
qPCR: Quantitative real-time PCR was performed using gene-specific primers for Tgr5, Shp, Fgf15, Ostα, Ostβ, Dio2, Ucp-1, Ppargc1α, and Prdm16. Relative gene expression was normalized to a housekeeping gene.
4. GLP-1 Secretion Assay:
-
Treatment: Mice were treated with Fexaramine by oral gavage once a day for 6 days.
-
Glucose Challenge: Following the treatment period, a glucose challenge was administered.
-
Blood Collection: Blood samples were collected at specified time points after the glucose challenge.
-
GLP-1 Measurement: Plasma GLP-1 levels were measured using a commercially available ELISA kit.
Conclusion
The use of FXR knockout models provides unequivocal evidence for the on-target effects of this compound. The absence of this compound-induced biological responses, such as the stimulation of GLP-1 secretion and the upregulation of FXR target genes in the ileum of FXR knockout mice, confirms that these effects are mediated through the Farnesoid X Receptor. This approach is a cornerstone of rigorous pharmacological validation and is indispensable for the development of targeted therapies.
References
Fexarene vs. Placebo in Preclinical Animal Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy, safety, and mechanisms of action of Fexarene, a potent and selective nonsteroidal Farnesoid X Receptor (FXR) agonist, against a placebo in animal models. The data presented herein is primarily derived from studies on Fexaramine, a closely related and well-documented gut-restricted FXR agonist, which serves as a surrogate for this compound in this analysis. This compound itself is a potent FXR agonist with an EC50 of 36 nM.[1][2][3]
Executive Summary
Fexaramine, acting as a representative for this compound, demonstrates significant metabolic benefits in preclinical animal models of obesity and metabolic syndrome when compared to placebo. As a gut-restricted FXR agonist, its primary action is localized to the intestines, minimizing systemic exposure and potential side effects.[4][5][6] Oral administration of Fexaramine in mice fed a high-fat diet resulted in reduced weight gain, decreased fat accumulation, improved glucose tolerance, and the browning of white adipose tissue, all without altering food intake.[4][6][7] These effects are primarily mediated through the induction of intestinal Fibroblast Growth Factor 15 (FGF15), which then signals to various metabolic tissues.
Efficacy Data
The following tables summarize the key quantitative data from preclinical studies comparing orally administered Fexaramine to a placebo (vehicle) in diet-induced obese (DIO) mice.
Table 1: Effects on Body Weight and Composition
| Parameter | Fexaramine Group | Placebo Group | Percentage Change vs. Placebo | Study Details |
| Body Weight Gain | Reduced | Baseline | Significant Reduction | 5 weeks of daily oral administration in DIO mice.[7] |
| Fat Mass | Decreased | Baseline | Significant Reduction | Measured at the end of the 5-week treatment period.[4][7] |
| Core Body Temperature | Increased by ~1.5 °C | No significant change | Increase | Indicative of increased thermogenesis.[6] |
Table 2: Metabolic Parameters
| Parameter | Fexaramine Group | Placebo Group | Percentage Change vs. Placebo | Study Details |
| Glucose Tolerance | Improved | Impaired | Significant Improvement | Oral glucose tolerance tests performed after the treatment period.[4][6] |
| Blood Sugar Levels | Lowered | Elevated | Significant Reduction | Measured in DIO mice after 5 weeks of treatment.[7] |
| Cholesterol Levels | Lowered | Elevated | Significant Reduction | Measured in DIO mice after 5 weeks of treatment.[7] |
| Insulin Sensitivity | Improved | Impaired | Significant Improvement | Inferred from improved glucose tolerance.[4] |
Table 3: Gene Expression and Biomarkers
| Parameter | Fexaramine Group | Placebo Group | Fold Change vs. Placebo | Study Details |
| Intestinal FGF15 Expression | Increased | Baseline | Significant Increase | A key downstream target of intestinal FXR activation.[5][8] |
| White Adipose Tissue Browning | Increased | Minimal | Qualitative Increase | Conversion of white fat to energy-burning beige fat.[7] |
| Inflammatory Markers | Minimized | Elevated | Reduction | Indicating a decrease in obesity-associated inflammation.[7] |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Diet-induced obese (DIO) mice are a standard model for studying obesity and metabolic syndrome. Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity.
-
Drug Administration: Fexaramine is administered orally, often via daily gavage, at a specified dosage (e.g., 100 mg/kg). The placebo group receives the vehicle solution (the same solution without the active compound) following the same administration schedule.[6]
-
Duration: Studies are typically conducted over several weeks (e.g., 5 weeks) to observe significant changes in body weight and metabolic parameters.[7]
Key Efficacy Endpoints
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Body Composition: Assessed at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI) to quantify fat and lean mass.
-
Glucose and Insulin Tolerance Tests:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are given an oral glucose load. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose levels are monitored over time to evaluate insulin sensitivity.
-
-
Gene Expression Analysis: Tissues of interest (e.g., intestine, liver, adipose tissue) are collected at the end of the study. RNA is extracted, and quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of target genes, such as FGF15 and markers of inflammation or fat browning.
Mechanism of Action
Fexaramine, and by extension this compound, acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the gut and liver.[5] Due to its gut-restricted nature, orally administered Fexaramine primarily activates FXR in the intestinal epithelial cells.[4][5]
This activation leads to the transcription of target genes, most notably Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[4][8] FGF15 is then secreted into the bloodstream and acts as a hormone-like signal to other tissues, including the liver and adipose tissue, to regulate metabolism.[4]
Experimental Workflow
The typical workflow for a preclinical study evaluating this compound versus a placebo is outlined below.
Safety and Toxicology
A significant advantage of gut-restricted FXR agonists like Fexaramine is the potential for an improved safety profile. By remaining in the intestines and having limited systemic absorption, the likelihood of off-target effects in other organs is reduced.[6][7] In the preclinical studies reviewed, no significant adverse effects were reported for oral Fexaramine treatment in mice.[6][7] This contrasts with some systemically active FXR agonists, which have been associated with side effects such as pruritus (itching).[4]
Conclusion
Preclinical animal data strongly suggest that gut-restricted FXR agonists, represented here by Fexaramine, offer a promising therapeutic strategy for obesity and related metabolic disorders. Compared to a placebo, Fexaramine treatment leads to significant improvements in weight management, glucose metabolism, and fat tissue remodeling in diet-induced obese mice. The intestine-specific mechanism of action presents a favorable safety profile, making this compound and similar compounds compelling candidates for further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexaramine - Wikipedia [en.wikipedia.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 8. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Sparsentan's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sparsentan's in vitro potency against other commercially available endothelin receptor antagonists. The data presented is compiled from publicly available sources to aid in the independent verification and assessment of Sparsentan's pharmacological profile.
Mechanism of Action: Dual Antagonism
Sparsentan is a novel, orally active molecule that functions as a dual antagonist, targeting two key receptors involved in the pathophysiology of various renal diseases: the Angiotensin II type 1 (AT1) receptor and the Endothelin-1 type A (ETA) receptor.[1] By simultaneously blocking both pathways, Sparsentan offers a multi-faceted approach to mitigating vasoconstriction, inflammation, and fibrosis, key drivers of kidney damage.[2]
Comparative Potency at the ETA Receptor
The following table summarizes the in vitro potency of Sparsentan and other selected endothelin receptor antagonists. Potency is presented as either the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), both of which are measures of the drug's affinity for the receptor. Lower values indicate higher potency.
| Compound | Target Receptor(s) | Potency (Ki/IC50) | Notes |
| Sparsentan | ETA / AT1 | Ki: 9.3 nM (ETA) , Ki: 0.8 nM (AT1) [1] | Dual antagonist with high affinity for both receptors. |
| Zibotentan | ETA | IC50: 21 nM[1][3] | Selective ETA antagonist. |
| Ambrisentan | ETA | Ki: 1 nM[4][5] | Selective ETA antagonist. |
| Sitaxsentan | ETA | IC50: 1.4 nM, Ki: 0.43 nM[6] | Selective ETA antagonist. |
| Macitentan | ETA / ETB | IC50: 0.5 nM (ETA), 391 nM (ETB)[3][6] | Dual ETA/ETB antagonist. |
| Bosentan | ETA / ETB | Ki: 4.7 nM (ETA), 95 nM (ETB)[1][3] | Dual ETA/ETB antagonist. |
Experimental Protocols
The determination of a compound's IC50 or Ki value against a G protein-coupled receptor (GPCR) like the ETA or AT1 receptor is typically performed using a competitive radioligand binding assay. Below is a generalized, detailed protocol for such an experiment.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of a test compound (e.g., Sparsentan) for the ETA or AT1 receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a cell line recombinantly expressing the human ETA or AT1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-Endothelin-1 for ETA, or [3H]-Angiotensin II for AT1).
-
Test Compound: The unlabeled antagonist to be tested (e.g., Sparsentan), prepared in a series of dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
2. Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge to remove cytosolic components.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding Wells: Add assay buffer, radioligand, and the membrane preparation.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and the membrane preparation.
-
Competitive Binding Wells: Add the test compound at various concentrations, the radioligand, and the membrane preparation.
-
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Measure the radioactivity on each filter using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
If the Kd of the radioligand is known, the Ki value for the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by Sparsentan.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Dual antagonism of Angiotensin II and Endothelin-1 signaling by Sparsentan.
References
- 1. abmole.com [abmole.com]
- 2. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Endothelin Receptor | DC Chemicals [dcchemicals.com]
Safety Operating Guide
Fexarene: A Guide to Safe Disposal and Handling in a Laboratory Setting
Disclaimer: "Fexarene" is a fictional compound. The following disposal procedures are based on established best practices for the management of hazardous pharmaceutical and chemical waste in a laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are handling.
This guide provides essential safety and logistical information for the proper disposal of the hypothetical hazardous compound "this compound," designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Immediate Safety and Spill Response
In the event of a this compound spill, immediate and correct action is crucial. The following table outlines the appropriate Personal Protective Equipment (PPE) and initial spill response steps.
| Exposure Scenario | Required PPE | Initial Response Protocol |
| Minor Spill (<50ml in a fume hood) | Nitrile gloves (double-gloved), Safety goggles, Lab coat | 1. Alert personnel in the immediate area. 2. Absorb the spill with a chemical absorbent pad. 3. Wipe the area with 70% ethanol. 4. Dispose of all contaminated materials in a designated hazardous waste container. |
| Major Spill (>50ml or outside fume hood) | Chemical-resistant gloves, Chemical splash goggles, Face shield, Chemical-resistant apron or suit | 1. Evacuate the immediate area and alert others. 2. Contact your institution's Environmental Health and Safety (EHS) department. 3. Restrict access to the spill area. 4. If safe to do so, cover the spill with absorbent material to prevent aerosolization. |
II. This compound Waste Segregation and Disposal Workflow
Proper segregation of this compound waste is the first and most critical step in its disposal. The following workflow diagram illustrates the decision-making process for segregating different types of this compound-contaminated waste.
Caption: this compound Waste Disposal Workflow.
III. Step-by-Step Disposal Procedures
The following procedures provide detailed steps for the disposal of different forms of this compound waste.
A. Disposal of Aqueous this compound Solutions
-
Segregation : All aqueous waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Container : Use a black, sealed container clearly labeled "Hazardous Waste: this compound (Aqueous)"[1].
-
Labeling : The label must include the full chemical name, concentration, and the primary hazard (e.g., "Toxic").
-
Storage : Store the container in a designated satellite accumulation area until it is collected by EHS.
B. Disposal of Solid this compound Waste
-
Segregation : This includes unused this compound powder and items heavily contaminated with solid this compound.
-
Container : Place in a black, sealed container labeled "Hazardous Waste: this compound (Solid)"[1].
-
Labeling : The label should specify the contents and associated hazards.
-
Storage : Store in the designated satellite accumulation area.
C. Disposal of Trace-Contaminated Materials
-
Segregation : Items with trace amounts of this compound, such as empty vials, contaminated gloves, and bench paper, should be disposed of separately.
-
Container : Place these items in a designated yellow chemotherapy waste container[2].
-
Storage : These containers should be kept sealed when not in use and stored in the designated waste collection area.
D. Disposal of Contaminated Sharps
-
Segregation : Needles, syringes, and other sharps contaminated with this compound must be disposed of in a dedicated sharps container.
-
Container : Use a yellow, puncture-proof sharps container specifically designated for chemotherapy or hazardous drug waste[2].
-
Procedure : Do not recap, bend, or break needles. Immediately place them in the sharps container after use.
-
Storage : Once the container is full, seal it and arrange for pickup by EHS.
IV. Decontamination Protocol for Non-Disposable Equipment
For glassware and other non-disposable equipment contaminated with this compound, a validated decontamination procedure is essential.
Experimental Protocol: this compound Decontamination
-
Initial Rinse : Triple-rinse the equipment with a 1:10 bleach solution, ensuring all surfaces are coated. Allow a contact time of at least 15 minutes.
-
Neutralization : Rinse the equipment with a 0.1 M sodium thiosulfate solution to neutralize the bleach.
-
Final Rinse : Thoroughly rinse the equipment with deionized water.
-
Verification : For initial validation of this procedure, a surface wipe sample should be taken and analyzed via HPLC to confirm the absence of residual this compound.
V. Logical Relationships in this compound Waste Management
The following diagram illustrates the logical hierarchy and key relationships in the institutional management of this compound waste.
Caption: this compound Waste Management Logical Hierarchy.
By adhering to these structured procedures, laboratories can ensure the safe handling and disposal of hazardous compounds like this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
